GSK864
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCNNEYLFOQFSW-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of GSK864: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK864 is a potent and selective, cell-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action: Allosteric Inhibition of Mutant IDH1
This compound functions as an allosteric inhibitor of specific, cancer-associated mutant forms of IDH1, namely R132C, R132H, and R132G.[1][2][3] Unlike wild-type IDH1, which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), these mutant enzymes gain a neomorphic function: the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation, a block in cellular differentiation, and the promotion of tumorigenesis.[4][5]
This compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[3][4] This binding event locks the enzyme in a catalytically inactive conformation, thereby preventing the conversion of α-KG to 2-HG.[4] The reduction in intracellular 2-HG levels allows for the restoration of normal dioxygenase activity, leading to a reversal of hypermethylation and the induction of cellular differentiation in malignant cells, particularly in the context of acute myeloid leukemia (AML).[4]
Quantitative Data Summary
The inhibitory activity of this compound against various mutant IDH1 enzymes and its effect on cellular 2-HG production have been quantified in several studies. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Reference |
| IDH1 R132C | 8.8 - 9 | [1][2] |
| IDH1 R132H | 15 - 15.2 | [1][2] |
| IDH1 R132G | 16.6 - 17 | [1][2] |
Table 1: Biochemical Inhibitory Potency of this compound
| Cell Line | Measurement | EC50 (nM) | Reference |
| HT1080 (R132C) | 2-HG Production Inhibition | 320 | [1][4] |
Table 2: Cellular Activity of this compound
Signaling Pathway
The signaling cascade initiated by mutant IDH1 and the point of intervention by this compound are depicted in the following diagram.
Caption: Signaling pathway of mutant IDH1 and inhibition by this compound.
Experimental Protocols
Biochemical Assay for IC50 Determination of IDH1 Inhibitors
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 enzymes by measuring the consumption of NADPH.
Materials:
-
Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
α-Ketoglutarate (α-KG)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Diaphorase
-
Resazurin
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the recombinant mutant IDH1 enzyme to each well and incubate at room temperature for approximately 60 minutes.
-
Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining NADPH. This is achieved by adding a detection solution containing diaphorase and resazurin. Diaphorase utilizes NADPH to convert the non-fluorescent resazurin to the highly fluorescent resorufin.
-
Incubate for approximately 10 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for biochemical IC50 determination.
LC-MS/MS Method for 2-Hydroxyglutarate (2-HG) Quantification
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate measurement of 2-HG levels in cellular extracts.
Materials:
-
Cell culture with mutant IDH1 (e.g., HT1080)
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., 13C5-2HG)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Cell Culture and Treatment: Culture mutant IDH1-expressing cells to the desired density. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Add a known concentration of the internal standard to the supernatant.
-
Dry the sample under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., HILIC or C18).
-
Detect and quantify 2-HG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of 2-HG in each sample by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
Determine the EC50 value for 2-HG reduction by plotting the 2-HG concentration against the logarithm of the this compound concentration.
-
Caption: Workflow for cellular 2-HG measurement by LC-MS/MS.
Conclusion
This compound is a well-characterized allosteric inhibitor of mutant IDH1 enzymes. Its mechanism of action, centered on the reduction of the oncometabolite 2-HG, provides a clear rationale for its therapeutic potential in cancers driven by these specific mutations. The quantitative data and experimental protocols provided herein offer a solid foundation for further research and development of targeted therapies against mutant IDH1-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of the Isocitrate Dehydrogenase Pathway and the Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GSK864: An Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant class of driver mutations in various cancers, including acute myeloid leukemia (AML) and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which drives tumorigenesis through epigenetic dysregulation.[3][4] GSK864 is a potent, selective, and cell-penetrant allosteric inhibitor developed to specifically target mutant forms of IDH1. It binds to a novel allosteric site at the dimer interface, locking the enzyme in an inactive conformation and effectively inhibiting 2-HG production.[1][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory and binding data, key experimental protocols, and downstream biological effects, establishing its utility as a critical chemical probe and a foundational compound for therapeutic development.
The Role of Mutant IDH1 in Oncology
Under normal physiological conditions, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] Cancer-associated point mutations, most commonly at the R132 residue (e.g., R132H, R132C), result in a loss of this primary function and a gain of a new, detrimental activity.[6][7] The mutant IDH1 enzyme utilizes α-KG as a substrate to produce large quantities of the R-enantiomer of 2-hydroxyglutarate (D-2HG).[1]
D-2HG acts as an oncometabolite by competitively inhibiting α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[2][4] This inhibition leads to widespread DNA and histone hypermethylation, resulting in an epigenetic state that blocks cellular differentiation and promotes oncogenesis.[1][4]
This compound: Mechanism of Allosteric Inhibition
This compound functions as a non-competitive, allosteric inhibitor that selectively targets the mutant form of the IDH1 enzyme.
-
Allosteric Binding: Unlike orthosteric inhibitors that compete with the natural substrate, this compound binds to a distinct allosteric pocket located at the interface of the IDH1 homodimer.[1][3][8] Crystallographic studies of a closely related analog, GSK321, confirm this binding mode, showing that the inhibitor locks the enzyme in a catalytically inactive conformation.[1]
-
Disruption of Metal Binding: The mechanism of inhibition is competitive with respect to the catalytically essential Mg²⁺ ion.[3] Binding of this compound at the dimer interface appears to disrupt the network required for proper metal ion coordination in the active site, thereby preventing catalysis.[3][9]
-
Basis for Selectivity: The selectivity of this compound for mutant IDH1 over its wild-type counterpart is rooted in conformational differences. The R132H mutation, for instance, destabilizes a "regulatory segment" of the enzyme, which otherwise restricts access to the allosteric pocket.[10] This inherent destabilization in the mutant protein makes the allosteric site more accessible for inhibitor binding.[10][11]
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Allosteric Mutant IDH1 Inhibitor GSK864: A Catalyst for Cellular Differentiation in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interfere with normal hematopoiesis. A subset of AML cases is driven by mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, leading to a block in cellular differentiation. GSK864, a potent and selective allosteric inhibitor of mutant IDH1, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular differentiation in AML, and detailed experimental protocols from key preclinical studies.
Introduction
Mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzymatic activity that results in the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and Jumonji C domain-containing histone demethylases.[1][3] This leads to global DNA and histone hypermethylation, epigenetic alterations that ultimately block hematopoietic stem and progenitor cell differentiation, a hallmark of AML.[3][4]
This compound is an allosteric inhibitor that specifically targets mutant IDH1 enzymes.[5] By binding to a site distinct from the active site, this compound locks the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG.[4][6] This restores normal epigenetic regulation and promotes the differentiation of leukemic blasts into mature myeloid cells.[4][5]
Mechanism of Action of this compound in AML
The primary mechanism by which this compound induces differentiation in IDH1-mutant AML is through the inhibition of 2-HG production. This leads to a cascade of downstream effects that ultimately reverse the epigenetic block on differentiation.
Signaling Pathway of Mutant IDH1 and this compound Intervention
The following diagram illustrates the signaling pathway initiated by mutant IDH1 and the point of intervention by this compound.
Quantitative Data on this compound's Efficacy
This compound demonstrates potent and selective inhibition of various IDH1 mutants, leading to a reduction in 2-HG levels and subsequent anti-leukemic effects.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 vs. IDH1 R132C | 9 nM | Enzyme Assay | [5] |
| IC50 vs. IDH1 R132H | 15 nM | Enzyme Assay | [5] |
| IC50 vs. IDH1 R132G | 17 nM | Enzyme Assay | [5] |
| EC50 for 2-HG Inhibition | 320 nM | R132C IDH1 mutant HT1080 cells | [4] |
| In Vivo Dosage | 150 mg/kg | NSG mice with AML xenografts | [4][7] |
| Effect on Leukemic Blasts | Significant decrease | In vivo xenograft model | [4][5][7] |
| Effect on Mature Myeloid Cells | Relative increase | In vivo xenograft model | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used in the preclinical evaluation of this compound.
In Vivo Xenograft Model for AML
This protocol is designed to assess the in vivo efficacy of this compound on primary IDH1-mutant human AML cells.
-
Animal Model: Sublethally irradiated NOD/SCID gamma (NSG) mice are used as recipients.[4][7]
-
Cell Transplantation: Primary bone marrow cells from IDH1-mutant AML patients are transplanted into the NSG mice.[4][7]
-
Engraftment Confirmation: Three weeks post-transplantation, bone marrow aspirates are analyzed by flow cytometry to confirm human CD45+ cell engraftment.[4]
-
Treatment: Mice are treated with either vehicle control or this compound at a dose of 150 mg/kg, typically administered intraperitoneally.[4][7]
-
Monitoring: The percentage of human CD45+ cells and blast populations (SSClow CD45low/+) are monitored pre- and post-treatment.[4]
Flow Cytometry for Differentiation Markers
Flow cytometry is employed to quantify changes in cell surface markers indicative of myeloid differentiation.
-
Cell Preparation: Bone marrow cells from treated and control mice are harvested, and red blood cells are lysed.
-
Antibody Staining: Cells are stained with a panel of fluorescently conjugated antibodies, including anti-human CD45, anti-human CD38, and anti-human CD15.[4][7]
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of cells expressing specific markers (e.g., an increase in CD15-positive cells) is quantified to assess the level of granulocytic differentiation.[7]
Cytomorphology Analysis
Cytological examination of sorted cells provides qualitative evidence of cellular maturation.
-
Cell Sorting: Viable human AML cells (mCD45.1-huCD45+) are sorted from the bone marrow of treated and control mice.[7]
-
Cytospin Preparation: Sorted cells are spun onto glass slides.
-
Staining: Slides are stained with Wright-Giemsa or a similar stain.
-
Microscopic Examination: Stained slides are examined under a microscope for morphological signs of myeloid differentiation, such as an increased cytoplasm-to-nuclear ratio and nuclear indentation or segmentation.[7]
Experimental and Logical Workflows
Visualizing experimental workflows can aid in understanding the logical progression of the research.
Impact on Key Hematopoietic Transcription Factors
While direct studies on the effect of this compound on specific transcription factors like PU.1 and CEBPA are not extensively detailed in the initial search results, the mechanism of action of IDH1 inhibitors strongly suggests an indirect influence. The hypermethylation state induced by mutant IDH1 is known to silence genes critical for myeloid differentiation, including those regulated by PU.1 and CEBPA.
-
PU.1: A master regulator of myeloid differentiation, PU.1 expression is often suppressed in AML.[8] The reversal of hypermethylation by this compound would be expected to lead to the re-expression of PU.1 and its target genes, thereby promoting differentiation.
-
CEBPA: CCAAT/enhancer-binding protein alpha (CEBPA) is another crucial transcription factor for granulocytic differentiation, and its function is frequently impaired in AML.[9][10] Similar to PU.1, restoring a normal methylation landscape through IDH1 inhibition could reactivate CEBPA expression and function.
Further research is warranted to directly elucidate the changes in the expression and activity of these and other key hematopoietic transcription factors following treatment with this compound.
Conclusion
This compound is a potent and selective allosteric inhibitor of mutant IDH1 that effectively reduces the oncometabolite 2-HG in AML cells. This leads to the reversal of a global hypermethylation phenotype, thereby overcoming the block in cellular differentiation. Preclinical studies have demonstrated the ability of this compound to reduce leukemic blasts and promote the maturation of myeloid cells in vivo. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other mutant IDH1 inhibitors. Future studies should focus on the direct impact of these inhibitors on the transcriptional networks that govern hematopoietic differentiation to further refine their clinical application.
References
- 1. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRECLINICAL STUDIES OF A NOVEL IDH1 INHIBITOR IN ACUTE MYELOID LEUKEMIA (AML) | Semantic Scholar [semanticscholar.org]
- 3. Clinical Implications of Isocitrate Dehydrogenase Mutations and Targeted Treatment of Acute Myeloid Leukemia with Mutant Isocitrate Dehydrogenase Inhibitors—Recent Advances, Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Minimal PU.1 reduction induces a preleukemic state and promotes development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acute Myeloid Leukemia With CEBPA Mutations: Current Progress and Future Directions [frontiersin.org]
- 10. Heterogeneity within AML with CEBPA mutations; only CEBPA double mutations, but not single CEBPA mutations are associated with favourable prognosis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GSK864 on Epigenetic Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GSK864 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the epigenetic reprogramming of various cancers. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on epigenetic modifications, and detailed experimental protocols for studying these effects.
Introduction: The Role of Mutant IDH1 in Epigenetic Dysregulation
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including gliomas and acute myeloid leukemia (AML).[1][2][3][4] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6][7]
The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of α-KG-dependent dioxygenases.[5][7][8] This family of enzymes includes crucial epigenetic modifiers such as histone demethylases (e.g., JmjC domain-containing histone demethylases) and DNA demethylases (e.g., TET family enzymes).[5][8]
The resulting inhibition of these demethylases leads to a global hypermethylation of both histones and DNA, causing profound changes in gene expression that block cellular differentiation and promote tumorigenesis.[5][8][9][10]
This compound: A Targeted Inhibitor of Mutant IDH1
This compound is a chemical probe designed to specifically inhibit the activity of mutant IDH1.[11] By blocking the production of 2-HG, this compound aims to restore the normal function of histone and DNA demethylases, thereby reversing the aberrant epigenetic landscape established by the IDH1 mutation.[1][2]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | IDH1 R132C | 8.8 nM | Biochemical Assay | [11] |
| IDH1 R132H | 15.2 nM | Biochemical Assay | [11] | |
| IDH1 R132G | 16.6 nM | Biochemical Assay | [11] | |
| EC50 | 2-HG Production | 320 nM | HT1080 fibrosarcoma cells (R132C) | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by mutant IDH1 and a general workflow for investigating the epigenetic effects of this compound.
Caption: Signaling pathway of mutant IDH1 and the intervention by this compound.
Caption: General experimental workflow for studying this compound's epigenetic impact.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the impact of this compound on epigenetic modifications.
Cell Culture and this compound Treatment
-
Cell Lines: Use cell lines endogenously expressing an IDH1 mutation (e.g., HT1080 for R132C) or engineered cell lines with ectopic expression of mutant IDH1.[1][2] As a control, use corresponding wild-type IDH1 cell lines.
-
Culture Conditions: Maintain cells in the recommended medium and conditions. For example, HT1080 cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution.[11] Prepare working concentrations by diluting the stock solution in the cell culture medium.
-
Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., ranging from 10 nM to 1 µM) or a vehicle control (DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours) before harvesting.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of specific histone modifications at particular genomic regions.[12]
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3, anti-H3K27me3). Use a non-specific IgG as a negative control. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Bisulfite Sequencing for DNA Methylation Analysis
This technique is used to determine the methylation status of CpG sites in DNA.[12]
-
Genomic DNA Extraction: Extract high-quality genomic DNA from this compound-treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target regions of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products. The methylation status of each CpG site is determined by comparing the sequence to the original unconverted sequence.
-
Genome-wide Analysis: For a genome-wide perspective, techniques such as Whole Genome Bisulfite Sequencing (WGBS) or Reduced Representation Bisulfite Sequencing (RRBS) can be employed.
Western Blotting for Histone Modifications
Western blotting can be used to assess global changes in histone modifications.
-
Histone Extraction: Isolate histones from the nuclei of this compound-treated and control cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the histone modification of interest. Use an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize the signal of the modified histone to the total histone.
Mass Spectrometry for Global Histone Modification Analysis
Mass spectrometry provides a comprehensive and unbiased quantification of a wide range of histone modifications simultaneously.
-
Histone Extraction and Derivatization: Extract and purify histones as described for Western blotting. Chemically derivatize the histones to improve ionization and fragmentation.
-
LC-MS/MS Analysis: Separate the histone peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify and quantify the different histone modifications using specialized software. This will provide a global profile of histone marks and how they are altered by this compound treatment.
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring IDH1 mutations. Its ability to reverse the epigenetic dysregulation caused by the oncometabolite 2-HG highlights the critical link between metabolism and epigenetics in cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other mutant IDH1 inhibitors on the cancer epigenome. A thorough understanding of these mechanisms is paramount for the continued development of targeted epigenetic therapies.
References
- 1. EXTH-10. COMBINATION OF EPIGENETIC ENZYME INHIBITORS, GSK-J4 AND BELINOSTAT, REVEALS HIGH EFFICACY IN IDH1 MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DDRE-03. IDH1-MUTANT GBM CELLS ARE HIGHLY SENSITIVE TO COMBINATION OF KDM6A/B AND HDAC INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Epigenetic Therapies for Treatment of IDH-mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDH1: Linking Metabolism and Epigenetics [frontiersin.org]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. IDH1: Linking Metabolism and Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. An Overview of Epigenetic Assays - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on GSK864 in Glioma Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on GSK864, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in the context of glioma cell lines. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further investigation into the therapeutic potential of this compound for glioma.
Introduction to this compound and its Target in Glioma
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining characteristic of a significant subset of gliomas, particularly lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG accumulation drives tumorigenesis through epigenetic dysregulation and altered cellular metabolism.
This compound is a chemical probe and potent, allosteric inhibitor of mutant IDH1. It has been investigated for its ability to reverse the oncogenic effects of IDH1 mutations by blocking the production of D-2HG. Preliminary studies suggest that the pharmacological inactivation of mutant IDH1 by inhibitors like this compound can decrease glioblastoma growth in vitro.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's inhibitory activity and the effects of IDH1 mutation on glioma cell lines.
Table 1: Inhibitory Activity of this compound against Mutant IDH1 Enzymes
| Mutant IDH1 Isoform | IC50 (nM) |
| R132C | 8.8 |
| R132H | 15.2 |
| R132G | 16.6 |
Data sourced from MedchemExpress. This data reflects enzymatic inhibition, not cellular viability.
Table 2: Effect of this compound on 2-Hydroxyglutarate (2-HG) Production
| Cell Line | IDH1 Mutation | Assay Method | EC50 (nM) |
| HT1080 (Fibrosarcoma) | R132C | LC-MS/MS | 320 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in glioma cell lines. These are standardized protocols that can be adapted for specific experimental questions.
Glioma Cell Culture
Objective: To maintain and propagate glioma cell lines for in vitro experiments.
Materials:
-
Glioma cell lines (e.g., U87MG, A172, patient-derived glioma stem-like cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Maintain glioma cell lines in T-75 flasks with supplemented DMEM.
-
For subculturing, aspirate the old medium and wash the cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for maintenance or experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of glioma cells.
Materials:
-
Glioma cells
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in glioma cells following treatment with this compound.
Materials:
-
Glioma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed glioma cells in 6-well plates and treat with various concentrations of this compound for a specified duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt, MAPK).
Materials:
-
Glioma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-IDH1-R132H, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Experimental workflow for studying this compound in glioma cell lines.
Simplified signaling pathway of mutant IDH1 and the action of this compound.
The PI3K/Akt pathway in glioma and the reported effect of IDH1 R132H.
Discussion and Future Directions
The available preliminary data indicate that this compound is a potent inhibitor of mutant IDH1 and can reverse some of the molecular characteristics associated with the IDH1-mutant phenotype in cancer cells. One study has shown that this compound can reverse the selective sensitivity of IDH1-mutant glioma cells to a combination of GSK-J4 and Belinostat, suggesting a clear on-target effect in a glioma context. Furthermore, the same study demonstrated that this compound could reverse gene expression changes related to cholesterol biosynthesis and cellular stress responses induced by the IDH1 mutation.
However, there is a notable lack of publicly available, detailed quantitative data on the direct effects of this compound on the viability and apoptosis of a broad panel of glioma cell lines. While the inhibition of the mutant IDH1 enzyme is expected to reduce cell proliferation and induce apoptosis, further studies are required to quantify these effects and establish dose-response relationships and optimal treatment schedules in different glioma subtypes.
Future research should focus on:
-
Determining the IC50 values of this compound for cell viability in a panel of IDH1-mutant and wild-type glioma cell lines. This will establish the potency and selectivity of this compound in a cellular context.
-
Quantifying the induction of apoptosis by this compound in glioma cells. This will clarify the mechanism of cell death induced by the inhibitor.
-
Investigating the direct impact of this compound on key signaling pathways, such as PI3K/Akt and MAPK, in glioma cells. This will provide a more complete understanding of the molecular mechanisms of action of this compound.
-
Evaluating the efficacy of this compound in combination with standard-of-care therapies for glioma, such as temozolomide and radiation. This will assess the potential for synergistic therapeutic effects.
References
Understanding the selectivity profile of GSK864 for IDH1 mutants
An In-depth Technical Guide to the Selectivity Profile of GSK864 for IDH1 Mutants
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including acute myeloid leukemia (AML) and glioma, IDH1 acquires neomorphic gain-of-function mutations, most commonly at the R132 residue.[1][2] These mutations enable the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to tumorigenesis.[1][2][3][4] this compound is a potent, allosteric, and cell-penetrant small molecule inhibitor developed to selectively target these mutant forms of IDH1, representing a targeted therapeutic strategy.[1][6][7][8][9]
Mechanism of Action
This compound functions as an allosteric inhibitor.[1][7] Crystallographic and biochemical studies have shown that it binds to a site distinct from the active site, locking the enzyme in a catalytically inactive conformation.[1] This mechanism prevents the conversion of α-KG to 2-HG and is effective against various clinically relevant IDH1 mutants.[1] A closely related analog, GSK849, demonstrates a competitive mode of inhibition with respect to α-KG, which is attributed to the inhibitor's interaction with a segment of the enzyme that precludes the conformational change required for catalytic activity.[1]
Data Presentation: Selectivity and Potency of this compound
This compound demonstrates high potency against common IDH1 mutants with moderate selectivity over the wild-type (WT) enzyme.[8] Its inhibitory activity is summarized below.
| Target | Assay Type | Potency (IC50/EC50) | Reference |
| IDH1-R132C | Biochemical IC50 | 8.8 nM - 9 nM | [6][7][8][9] |
| IDH1-R132H | Biochemical IC50 | 15 nM - 15.2 nM | [6][7][8][9][10] |
| IDH1-R132G | Biochemical IC50 | 16.6 nM - 17 nM | [6][7][8][9] |
| WT-IDH1 | Biochemical IC50 | ~470 nM | [11] |
| HT1080 cells (IDH1-R132C) | Cellular EC50 (2-HG reduction) | 320 nM | [1][6] |
Mandatory Visualization
Signaling Pathway of Mutant IDH1 and this compound Inhibition
Caption: Mechanism of Mutant IDH1 and Inhibition by this compound.
Experimental Workflow for Inhibitor Selectivity Profiling
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
GSK864: A Chemical Probe for Isocitrate Dehydrogenase 1 (IDH1) Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2][3] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires neomorphic, gain-of-function mutations.[1][3] These mutations, most commonly affecting the R132 residue, enable the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][2]
GSK864 has emerged as a potent and selective allosteric inhibitor of mutant IDH1, making it an invaluable chemical probe for elucidating the biological consequences of IDH1 mutations and for exploring potential therapeutic strategies.[4][5][6] Developed by GlaxoSmithKline, this compound exhibits favorable properties for both in vitro and in vivo studies, allowing for detailed investigation of the IDH1 signaling pathway.[1][4]
Data Presentation
The following tables summarize the quantitative data for this compound, highlighting its potency and cellular activity.
Table 1: In Vitro Potency of this compound Against IDH1 Variants
| Target | IC50 (nM) |
| IDH1 R132C | 8.8 - 9 |
| IDH1 R132H | 15 - 15.2 |
| IDH1 R132G | 16.6 - 17 |
| Wild-Type IDH1 | ~466.5 - 470 |
(Data sourced from references[4][6][7][8][9])
Table 2: Cellular Activity of this compound
| Cell Line | IDH1 Mutation | Assay | EC50 (nM) |
| HT1080 Fibrosarcoma | R132C | 2-HG Production Inhibition (LC-MS/MS) | 320 |
(Data sourced from references[1][7][10])
Mechanism of Action
This compound functions as an allosteric inhibitor, meaning it binds to a site on the mutant IDH1 enzyme distinct from the active site.[5][6] This binding event induces a conformational change that specifically prevents the neomorphic reduction of α-KG to 2-HG, without significantly affecting the wild-type enzyme's ability to convert isocitrate to α-KG at lower concentrations.[8][11]
By inhibiting the production of 2-HG, this compound helps to reverse the downstream oncogenic effects. In cancer cells with IDH1 mutations, elevated 2-HG levels competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and histone lysine demethylases, leading to a block in cellular differentiation.[1][2] Treatment with this compound reduces 2-HG levels, thereby restoring the function of these enzymes and promoting the differentiation of malignant cells.[6][8]
Caption: Mechanism of this compound action on mutant IDH1 signaling.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe.
Biochemical IDH1 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified mutant IDH1.
-
Reagents and Materials:
-
Recombinant human IDH1 mutant enzyme (e.g., R132H, R132C).
-
Substrate: α-Ketoglutarate (α-KG).
-
Cofactor: NADPH.
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.2 mM DTT, 0.1 mg/mL BSA, pH 8.0.[11][12]
-
This compound stock solution in DMSO.
-
384-well microplate.
-
Plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then further dilute in assay buffer.
-
In a microplate, add the assay buffer, NADPH, and the this compound dilution (or DMSO for control).
-
Add the IDH1 mutant enzyme to each well and pre-incubate the mixture.
-
Initiate the reaction by adding α-KG to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]
-
Cellular 2-HG Production Assay (LC-MS/MS)
This assay quantifies the reduction of the oncometabolite 2-HG in cells treated with this compound.
-
Reagents and Materials:
-
Procedure:
-
Seed HT1080 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 24-48 hours.[1][13]
-
After incubation, aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and lyse the cells by adding the pre-chilled extraction buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.
-
Transfer the supernatant (containing metabolites) to a new tube for analysis.
-
Analyze the samples using an LC-MS/MS method specifically developed to quantify 2-HG.[1]
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Plot the normalized 2-HG levels against this compound concentration to determine the EC50 value.
-
Chemoproteomics for Selectivity Profiling
To confirm the selectivity of the chemical series, a chemoproteomic approach using a close, functionalized analog of this compound (GSK321) can be employed.[4]
-
Methodology Overview:
-
Immobilization: A functionalized analog of this compound (like GSK321) is covalently attached to sepharose beads.[4]
-
Incubation: The beads are incubated with a whole-cell lysate (e.g., from HT1080 cells) to allow the probe to bind to its protein targets.[4]
-
Washing: Non-specifically bound proteins are washed away.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Identification: The eluted proteins are identified and quantified using mass spectrometry (LC-MS/MS). The results typically show a highly selective enrichment of IDH1 over other proteins in the lysate.[1][4]
-
Caption: Experimental workflow for evaluating an IDH1 chemical probe.
Conclusion
This compound is a well-characterized chemical probe for studying mutant IDH1. Its high potency against common IDH1 mutants, moderate selectivity over the wild-type enzyme, and demonstrated ability to inhibit cellular 2-HG production make it a cornerstone tool for cancer researchers.[4][6][7] The detailed protocols provided herein serve as a guide for its effective use in elucidating the complex biology of IDH1-mutated cancers and in the validation of novel therapeutic strategies targeting this critical oncogenic pathway.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GSK864 for In Vitro Inhibition of Isocitrate Dehydrogenase 1 (IDH1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic point mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[3]
GSK864 is a potent and selective, allosteric inhibitor of mutant IDH1.[3][4] It binds to an allosteric site at the dimer interface, locking the enzyme in a catalytically inactive conformation.[2][5] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against mutant IDH1.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Mutant IDH1 Enzymes
| Mutant IDH1 Variant | IC50 (nM) | Assay Type |
| R132H | 15.2[6] | Biochemical |
| R132C | 8.8[6] | Biochemical |
| R132G | 16.6[6] | Biochemical |
Table 2: Cellular Activity of this compound
| Cell Line | Mutant IDH1 Variant | EC50 (nM) for 2-HG Inhibition | Assay Type |
| HT1080 fibrosarcoma | R132C | 320 | LC-MS/MS[6] |
Signaling Pathway
Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate to D-2-hydroxyglutarate, which is considered an oncometabolite. This compound acts as an allosteric inhibitor, preventing this conversion.
Experimental Protocols
Biochemical Assay for IDH1 Inhibition (Fluorescence-Based)
This protocol describes a coupled-enzyme assay to determine the IC50 of this compound by measuring the consumption of NADPH, which is monitored by the reduction of a fluorescent probe.
Materials:
-
Recombinant human IDH1 (R132H, R132C, or R132G) enzyme
-
This compound
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
Resazurin
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Solution: Dilute the recombinant mutant IDH1 enzyme in Assay Buffer to the desired concentration (e.g., 30 nM).[5]
-
Reaction Mixture: Prepare a reaction mixture containing α-KG (1.5 mM), NADPH (50 µM), diaphorase, and resazurin in Assay Buffer.[5][7]
-
Assay Protocol: a. Add 50 µL of the enzyme solution to each well of a 96-well plate. b. Add 2 µL of the diluted this compound or DMSO (vehicle control) to the respective wells. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the enzymatic reaction by adding 50 µL of the reaction mixture to each well. e. Immediately place the plate in a fluorescence microplate reader.
-
Data Acquisition: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of this compound. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for 2-Hydroxyglutarate (2-HG) Production
This protocol describes the measurement of D-2-HG levels in cell culture media or cell lysates from IDH1-mutant cells treated with this compound.
Materials:
-
IDH1-mutant cell line (e.g., HT1080)
-
Cell culture medium and supplements
-
This compound
-
D-2-Hydroxyglutarate (D-2-HG) Assay Kit (e.g., colorimetric or fluorometric) or access to LC-MS/MS
-
96-well cell culture plates
-
Reagents for cell lysis (if measuring intracellular 2-HG)
Procedure:
-
Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe a significant change in 2-HG levels (e.g., 48-72 hours).
-
Sample Collection:
-
Extracellular 2-HG: Collect the cell culture supernatant.
-
Intracellular 2-HG: Wash the cells with PBS, and then lyse the cells using an appropriate lysis buffer or by methods such as methanol extraction.
-
-
2-HG Measurement:
-
Enzymatic Assay: Use a commercial D-2-HG assay kit. These kits typically involve an enzymatic reaction that converts D-2-HG and produces a colorimetric or fluorescent signal. Follow the manufacturer's protocol.
-
LC-MS/MS: For a more sensitive and specific measurement, use a validated LC-MS/MS method. This typically involves protein precipitation, followed by chromatographic separation and mass spectrometric detection of 2-HG.
-
-
Data Analysis: a. Generate a standard curve using known concentrations of D-2-HG. b. Determine the concentration of 2-HG in each sample. c. Normalize the 2-HG levels to cell number or protein concentration. d. Plot the percentage of 2-HG inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound as an inhibitor of mutant IDH1. The biochemical assay allows for the direct determination of the inhibitor's potency against the purified enzyme, while the cell-based assay confirms its activity in a more physiologically relevant context by measuring the reduction of the oncometabolite 2-HG. These assays are essential tools for the preclinical evaluation of mutant IDH1 inhibitors.
References
- 1. Detection of IDH1 and IDH2 Mutations by Fluorescence Melting Curve Analysis as a Diagnostic Tool for Brain Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genetically encoded fluorescent sensor enables sensitive and specific detection of IDH mutant associated oncometabolite D-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. abcam.com [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for GSK864 in Cell Culture Experiments
A Critical Clarification on the Primary Target of GSK864
Extensive review of the scientific literature indicates that this compound is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes, specifically targeting the R132C, R132H, and R132G variants.[1][2][3][4][5] It is crucial for researchers to be aware that this compound is not a KAT6A (Lysine Acetyltransferase 6A) inhibitor. The following application notes and protocols are therefore based on its well-established function as an IDH1 mutant inhibitor.
Part 1: this compound as an IDH1 Mutant Inhibitor
Mechanism of Action
Mutations in the IDH1 enzyme, commonly found in various cancers like acute myeloid leukemia (AML) and glioma, lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[6][7] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation.[6][7]
This compound acts as an allosteric inhibitor, binding to a site on the mutant IDH1 enzyme and locking it in an inactive conformation.[4][8] This prevents the conversion of α-KG to D-2HG, thereby reducing intracellular D-2HG levels. The intended downstream effects of this compound treatment in IDH1-mutant cells include the reversal of hypermethylation patterns and the induction of cellular differentiation.[4][8]
A logical diagram illustrating the mechanism of action of this compound is provided below.
Quantitative Data
The inhibitory activity of this compound against various IDH1 mutants has been quantified in biochemical assays.
| Target | IC50 (nM) |
| IDH1 R132C | 8.8 - 9 |
| IDH1 R132H | 15 - 15.2 |
| IDH1 R132G | 16.6 - 17 |
| Wild-Type IDH1 | ~470 |
Data compiled from multiple sources.[3][4][5][7]
In cellular assays, this compound has been shown to inhibit the production of 2-HG in HT1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation, with an EC50 of 320 nM.[1][8]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10-100 mM.[2][5] Sonication may be recommended to aid dissolution.[2]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
2. Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization will be required for specific cell lines and experimental aims.
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the course of the experiment.
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to ensure accuracy.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. For suspension cells, add the required volume of the this compound working solution to the cell suspension. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer for differentiation studies) under standard cell culture conditions (e.g., 37°C, 5% CO2).[9][10]
-
Endpoint Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of this compound on cell growth.
-
2-HG Measurement (LC-MS/MS): To confirm the on-target effect of the inhibitor.
-
Western Blotting: To analyze the expression of differentiation markers or other proteins of interest.
-
Flow Cytometry: To assess cell cycle progression or the expression of cell surface differentiation markers.
-
Gene Expression Analysis (qRT-PCR, RNA-seq): To investigate changes in the transcriptome.
-
The following diagram outlines a general experimental workflow for using this compound in cell culture.
Part 2: Overview of the KAT6A Signaling Pathway
While this compound does not target KAT6A, understanding the KAT6A pathway is important for researchers in the field of epigenetics and cancer biology.
KAT6A (also known as MOZ) is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and gene transcription.[11][12][13] It primarily acetylates lysine residues on histone H3, such as H3K9 and H3K23.[11][14]
In certain cancers, such as glioblastoma, KAT6A has been shown to be upregulated.[11][12] Its activity can lead to the activation of oncogenic signaling pathways. One such pathway involves the KAT6A-mediated acetylation of H3K23. This acetylation mark recruits the protein TRIM24 to the promoter of the PIK3CA gene, leading to its transcriptional activation.[11][12] The increased expression of PIK3CA, the catalytic subunit of PI3K, subsequently activates the PI3K/AKT signaling cascade, which promotes cell proliferation, migration, and tumorigenesis.[11][12][15]
A diagram of the KAT6A-PI3K/AKT signaling pathway is presented below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wild-type and mutated IDH1/2 enzymes and therapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK864 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 isoforms with mutations at the R132 residue, such as R132C, R132H, and R132G, with low nanomolar efficacy.[1][3] In cancer cells harboring these mutations, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][5] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[5] this compound inhibits the production of 2-HG, thereby restoring normal cellular processes and impeding cancer progression.[1][4] These application notes provide detailed protocols for the preparation and administration of this compound in in vivo mouse models, particularly for studies involving acute myeloid leukemia (AML) xenografts.
Mechanism of Action
Mutant IDH1 enzymes catalyze the NADPH-dependent reduction of α-KG to 2-HG. This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH1 enzyme. This binding event locks the enzyme in an inactive conformation, preventing the conversion of α-KG to 2-HG. The subsequent reduction in intracellular 2-HG levels can lead to the reversal of hypermethylation, a key epigenetic alteration driven by this oncometabolite, and promote the differentiation of cancer cells, such as leukemic blasts.[1][4]
References
Application Notes and Protocols: Western Blot Analysis for IDH1 Expression and Downstream Signaling After GSK864 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis. GSK864 is a potent and selective allosteric inhibitor of mutant IDH1.[1] It has been shown to reduce 2-HG levels, inhibit cell proliferation, and promote differentiation in cancer cells harboring IDH1 mutations.[2] At higher concentrations, this compound can also inhibit wild-type IDH1.[2][3]
These application notes provide a comprehensive guide for utilizing Western blot analysis to study the effects of this compound treatment on IDH1 and its downstream signaling pathways. While the primary mechanism of this compound is the inhibition of IDH1 enzymatic activity rather than the alteration of its total protein expression, Western blotting remains an essential tool to confirm the presence of the target protein and to analyze the modulation of downstream signaling cascades.
Data Presentation
The following table summarizes the known quantitative effects of this compound on mutant and wild-type IDH1, as well as its impact on cellular processes.
| Parameter | Cell Line/System | This compound Concentration | Effect | Reference |
| IC50 (Mutant IDH1 R132C) | Enzyme Assay | 8.8 nM | Inhibition of enzymatic activity | [1] |
| IC50 (Mutant IDH1 R132H) | Enzyme Assay | 15.2 nM | Inhibition of enzymatic activity | [1] |
| IC50 (Mutant IDH1 R132G) | Enzyme Assay | 16.6 nM | Inhibition of enzymatic activity | [1] |
| EC50 (2-HG Production) | HT1080 (IDH1 R132C) | 320 nM | Reduction of intracellular 2-HG | [1] |
| Cell Proliferation | Jurkat & MV-11 (Wild-type IDH1) | 2 µM (48h) | Significant inhibition | [2][3] |
| Apoptosis | Jurkat & MV-11 (Wild-type IDH1) | 2 µM (48h) | Induction of apoptosis | [2][3] |
Signaling Pathways and Experimental Workflow
IDH1 Signaling Pathway
Mutant IDH1 utilizes α-ketoglutarate (α-KG) to produce the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. Wild-type IDH1, on the other hand, plays a role in cellular metabolism and redox balance, and its overexpression has been observed in some primary glioblastomas.[4] The PI3K/AKT/mTOR pathway is one of the key signaling cascades that can be influenced by IDH1 activity.
Caption: A diagram of the IDH1 signaling pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot analysis to assess IDH1 and downstream signaling proteins after this compound treatment.
Caption: Workflow for Western blot analysis of IDH1.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Utilize appropriate cell lines for your study. For mutant IDH1 analysis, glioma cell lines (e.g., U87MG expressing mutant IDH1) or AML cell lines are suitable. For wild-type IDH1 studies, cell lines such as Jurkat and MV4-11 can be used.[2][3]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Note that the final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The treatment duration can vary, but a 48 to 72-hour incubation period is common for assessing effects on cell signaling and proliferation.[2][3]
Western Blot Protocol
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-IDH1 (to confirm protein presence)
-
Anti-phospho-AKT (Ser473)
-
Anti-total-AKT
-
Anti-phospho-mTOR (Ser2448)
-
Anti-total-mTOR
-
Anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control.
-
Conclusion
This compound is a valuable tool for studying the function of mutant and wild-type IDH1. While its primary effect is the inhibition of enzymatic activity, Western blot analysis is crucial for confirming the expression of IDH1 in the chosen cellular model and for dissecting the impact of this compound on downstream signaling pathways, such as the PI3K/AKT/mTOR cascade. The protocols and information provided here offer a solid foundation for researchers to design and execute experiments to further elucidate the role of IDH1 in cancer and the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK864 Treatment of HT-1080 and U87 MG Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1, such as R132C and R132H, are frequently observed in various cancers, including fibrosarcoma and glioma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, including histone and DNA hypermethylation, which ultimately drive oncogenesis.[5][6][7] this compound specifically targets these mutant IDH1 enzymes, offering a promising therapeutic strategy for cancers harboring these mutations.
This document provides detailed application notes and protocols for the treatment of the HT-1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation, and an engineered U87 MG glioblastoma cell line expressing the IDH1 R132H mutation, with this compound. The parental U87 MG cell line is wild-type for IDH1 and therefore not directly suitable for evaluating the efficacy of mutant-specific IDH1 inhibitors like this compound.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | HT-1080 (IDH1 R132C) | U87 MG (IDH1 R132H, engineered) | Reference |
| Enzymatic IC50 | |||
| IDH1 R132C | 8.8 nM | - | [1][3] |
| IDH1 R132H | - | 15.2 nM | [1][3] |
| IDH1 R132G | 16.6 nM | - | [1][3] |
| 2-HG Production EC50 | 320 nM | Not explicitly found for this compound, but baseline 2-HG is high (167 µM in media) | [1][8][9] |
| Cell Viability IC50 | Not explicitly found | 4.7 µM | [8][10] |
Note: One study indicated no significant cytotoxicity for this compound in engineered U87 cells at 48 hours, which may seem to contradict the provided IC50 value. This could be due to differences in experimental conditions or endpoints (e.g., inhibition of 2-HG production vs. direct cytotoxicity).[10] Further investigation into the cytostatic versus cytotoxic effects is warranted.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mutant IDH1 and Inhibition by this compound
Caption: Mechanism of mutant IDH1 and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in vitro.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Materials:
-
HT-1080 (ATCC® CCL-121™) or U87 MG (IDH1 R132H engineered) cells
-
DMEM (for HT-1080) or EMEM (for U87 MG)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks, plates, and other sterile consumables
Procedure:
-
Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture U87 MG (IDH1 R132H) cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for subculturing.
Protocol 2: this compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
6-well culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: 2-Hydroxyglutarate (2-HG) Measurement
Materials:
-
6-well culture plates
-
This compound stock solution
-
Methanol/water/chloroform extraction buffer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
After treatment, aspirate the medium and wash the cells with cold PBS.
-
Add cold extraction buffer to the cells and scrape them.
-
Collect the cell lysates and centrifuge to pellet the debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the 2-HG levels in the supernatant using an LC-MS/MS system.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutant IDH1 is required for IDH1 mutated tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1-R132H mutation radiosensitizes U87MG glioma cells via epigenetic downregulation of TIGAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human IDH1 knockout U-87 MG cell line (ab306820) | Abcam [abcam.com]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. DNA Methylation and Histone Modification in Low-Grade Gliomas: Current Understanding and Potential Clinical Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NB-64-06702-5mg | this compound [1816331-66-4] Clinisciences [clinisciences.com]
- 10. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for GSK864: A Potent and Selective Mutant IDH1 Inhibitor
Introduction
GSK864 is a potent, selective, and allosteric chemical probe inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in the IDH1 enzyme, particularly at the R132 residue (e.g., R132C, R132H, R132G), are driver mutations in various cancers, including acute myeloid leukemia (AML) and glioma.[4][5] These mutations confer a neomorphic (new) function, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis.[4][6]
This compound acts by binding to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation.[2][4] This selectively inhibits the production of 2-HG in cells harboring IDH1 mutations.[3][4] The reduction in 2-HG levels can reverse the associated hypermethylation patterns and induce differentiation in cancer cells.[4] Due to its pharmacokinetic properties, this compound is suitable for in vivo studies in mouse models to investigate the therapeutic potential of targeting mutant IDH1.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Source(s) |
| Molecular Weight | 558.60 g/mol | [1] |
| Mechanism of Action | Allosteric inhibitor of mutant IDH1 | [2] |
| IC₅₀ Values (Enzymatic) | • IDH1 R132C: 8.8 nM, 9 nM• IDH1 R132H: 15.2 nM, 15 nM• IDH1 R132G: 16.6 nM, 17 nM | [1][2] |
| EC₅₀ Value (Cell-based) | 320 nM (in HT1080 fibrosarcoma cells with R132C IDH1 mutant, measuring 2-HG production) | [1][4] |
| In Vivo Dosage (Mice) | 150 mg/kg to 213 mg/kg | [1][4] |
| Route of Administration | Intraperitoneal (IP) Injection | [1][4] |
| Vehicle Formulation | Propylene Glycol : DMSO : PEG400 : H₂O (16.7 : 3.3 : 40 : 40) | [1][4] |
| Injection Volume | 10 mL/kg | [1][4] |
| Solubility (in vitro) | • DMSO: ≥ 100 mg/mL (requires ultrasonic assistance) • DMF: 20 mg/mL • Ethanol: 20 mg/mL • Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (IP) injection in mice, based on the vehicle used in published xenograft studies.[1][4]
Materials:
-
This compound powder
-
Propylene Glycol (PG)
-
Dimethyl sulfoxide (DMSO), new and unopened recommended
-
Polyethylene glycol 400 (PEG400)
-
Sterile Water for Injection (H₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of mice, their average weight, and the dosage (e.g., 213 mg/kg at 10 mL/kg). For a final concentration of 21.3 mg/mL to achieve a 213 mg/kg dose in a 10 mL/kg injection volume, calculate the required mass of this compound.
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the specified ratio: 16.7% PG, 3.3% DMSO, 40% PEG400, and 40% H₂O .
-
Example for 10 mL of vehicle:
-
Add 1.67 mL of Propylene Glycol.
-
Add 0.33 mL of DMSO.
-
Add 4.0 mL of PEG400.
-
Add 4.0 mL of sterile Water.
-
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in the DMSO component of the vehicle. It is crucial to ensure complete dissolution. Use of an ultrasonic bath may be necessary.[1]
-
Gradually add the other vehicle components (PG, PEG400, H₂O) to the DMSO-GSK864 mixture while vortexing continuously to ensure a homogenous solution.
-
-
Final Preparation:
-
Once all components are mixed, vortex the final solution thoroughly.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
The final prepared formulation should be stored appropriately. For short-term use, it can be kept at 4°C, but for longer periods, follow the storage guidelines for solutions (-20°C or -80°C).[1]
-
Protocol 2: General Procedure for Intraperitoneal (IP) Injection in Mice
This protocol provides a standardized method for administering the prepared this compound formulation via IP injection.
Materials:
-
Prepared this compound formulation
-
Mouse restrainer or proficiency in manual restraint
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles, 25-30 gauge[7]
-
Gauze or cotton swabs
-
Sharps disposal container
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail. The animal should be turned to have its abdomen facing upwards (dorsal recumbency).[7][8]
-
Identify Injection Site: The preferred site for IP injection is the mouse's lower right abdominal quadrant.[7][9] This location avoids major organs such as the cecum and urinary bladder.[7] Tilt the animal's head slightly downward to help shift the abdominal organs cranially.[7][9]
-
Prepare the Site: Swab the injection site with 70% alcohol and allow it to dry.[7][8]
-
Perform the Injection:
-
Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[7]
-
Gently penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.
-
-
Aspirate: Before injecting, slightly pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel, the intestines, or the bladder.[8]
-
If blood or any yellowish/brown fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]
-
If no fluid is drawn back, proceed with the injection.
-
-
Administer the Substance: Inject the solution smoothly and steadily.
-
Withdraw and Monitor: Withdraw the needle swiftly and return the mouse to its cage.[7] Monitor the animal for a few minutes post-injection for any signs of distress, leakage from the injection site, or adverse reactions.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDH1 R132H inhibitors and how do they work? [synapse.patsnap.com]
- 6. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
Application Notes and Protocols: Long-Term GSK864 Treatment Effects on Glioma Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glioma, a formidable primary brain tumor, presents significant therapeutic challenges. A key metabolic enzyme, Isocitrate Dehydrogenase 1 (IDH1), has emerged as a potential therapeutic target. While mutations in IDH1 are common in lower-grade gliomas, the wild-type form of IDH1 is often overexpressed in primary glioblastoma. Pharmacological inactivation of wild-type IDH1 with inhibitors like GSK864 has been shown to decrease glioblastoma growth in vitro and extend survival in preclinical models.[1] These inhibitors are thought to function by reducing the cellular pool of NADPH, thereby increasing oxidative stress and sensitizing cells to other therapies.[1] This document provides detailed application notes and protocols for investigating the long-term effects of this compound treatment on glioma cell cultures.
Data Presentation
The following tables summarize hypothetical quantitative data from a long-term study of this compound on IDH1-wild-type (U87MG) and IDH1-mutant (BT142) glioma cell lines. This data is intended to be illustrative of expected outcomes based on the known mechanisms of IDH1 inhibition.
Table 1: Long-Term Effects of this compound on Glioma Cell Viability (IC50, µM)
| Cell Line | 7 days | 14 days | 21 days | 30 days |
| U87MG (IDH1-wt) | 15.2 | 10.8 | 7.5 | 5.1 |
| BT142 (IDH1-mut) | >50 | >50 | >50 | >50 |
Table 2: Effect of Long-Term this compound Treatment on Population Doubling Time (Hours)
| Cell Line | Concentration | Day 7 | Day 14 | Day 21 | Day 30 |
| U87MG (IDH1-wt) | Control (DMSO) | 28 | 29 | 28 | 30 |
| This compound (5 µM) | 35 | 42 | 51 | 60 | |
| BT142 (IDH1-mut) | Control (DMSO) | 45 | 46 | 45 | 47 |
| This compound (5 µM) | 46 | 47 | 46 | 48 |
Table 3: Long-Term this compound Treatment and Induction of Apoptosis (% of Apoptotic Cells)
| Cell Line | Concentration | Day 7 | Day 14 | Day 21 | Day 30 |
| U87MG (IDH1-wt) | Control (DMSO) | 2.1 | 2.5 | 2.8 | 3.0 |
| This compound (5 µM) | 8.7 | 15.2 | 24.6 | 35.1 | |
| BT142 (IDH1-mut) | Control (DMSO) | 1.8 | 2.0 | 2.2 | 2.4 |
| This compound (5 µM) | 2.0 | 2.3 | 2.5 | 2.8 |
Table 4: G1/S Phase Cell Cycle Arrest in U87MG Cells Following Long-Term this compound Treatment (% of Cells in G1 Phase)
| Treatment | Day 7 | Day 14 | Day 21 | Day 30 |
| Control (DMSO) | 45% | 46% | 44% | 45% |
| This compound (5 µM) | 58% | 65% | 72% | 78% |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol details the methodology for assessing the long-term effects of this compound on the viability of glioma cell cultures.
-
Cell Culture:
-
Culture U87MG (IDH1-wild-type) and BT142 (IDH1-mutant) glioma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Seed 2 x 10³ cells per well in a 96-well plate.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.
-
Replace the medium with fresh this compound or DMSO every 3-4 days.
-
-
Viability Assessment:
-
At specified time points (7, 14, 21, and 30 days), add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.
-
Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Determine the IC50 value at each time point using non-linear regression analysis.
-
Protocol 2: Population Doubling Time Assay
This protocol outlines the procedure for determining the effect of long-term this compound treatment on the proliferation rate of glioma cells.
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁴ cells in multiple 6-well plates.
-
Treat cells with a fixed concentration of this compound (e.g., 5 µM) or DMSO.
-
Replenish the medium with fresh compound every 3-4 days.
-
-
Cell Counting:
-
At regular intervals (e.g., every 2-3 days) for up to 30 days, trypsinize and count the cells from one well of each treatment group using a hemocytometer or an automated cell counter.
-
-
Calculation:
-
Plot cell number versus time on a logarithmic scale.
-
Calculate the population doubling time (PDT) from the linear portion of the growth curve using the formula: PDT = (t2 - t1) * log(2) / (log(N2) - log(N1)), where t is time and N is the number of cells.
-
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol describes how to quantify apoptosis in glioma cells after long-term exposure to this compound.
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound or DMSO in 6-well plates as described in Protocol 2.
-
-
Staining:
-
At each time point (7, 14, 21, and 30 days), harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Protocol 4: Cell Cycle Analysis
This protocol details the method for analyzing the cell cycle distribution of glioma cells following long-term this compound treatment.
-
Cell Culture and Treatment:
-
Follow the cell culture and treatment procedure as outlined in Protocol 2.
-
-
Cell Fixation and Staining:
-
At each time point, harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Experimental workflow for long-term this compound treatment of glioma cells.
Caption: Proposed signaling pathway of this compound in IDH1-wild-type glioma cells.
Caption: Logical relationship of this compound treatment and its effects on glioma cells.
References
Application Notes and Protocols: Quantifying GSK864 Concentration in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK864 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutant IDH1 is a key driver in various cancers, including acute myeloid leukemia (AML), through the production of the oncometabolite 2-hydroxyglutarate (2-HG).[3] The quantification of this compound in biological matrices such as plasma and tissue is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of drug exposure and its correlation with efficacy and safety. This document provides detailed protocols for the quantification of this compound in plasma and tissue samples using a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[3]
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of mutated IDH1, specifically targeting variants such as R132C, R132H, and R132G.[1][2] In cancer cells harboring these mutations, IDH1 gains a neomorphic function, converting α-ketoglutarate (α-KG) to 2-HG. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This compound binds to an allosteric pocket of the mutant IDH1 enzyme, inhibiting its activity and thereby reducing the production of 2-HG.[1][3]
Caption: Mechanism of this compound inhibition of mutant IDH1.
Quantitative Data Summary
The following tables summarize the key parameters for the quantification of this compound.
Table 1: this compound Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₃₁FN₆O₄ | [2] |
| Molecular Weight | 558.60 g/mol | [2] |
| IDH1 Mutant IC₅₀ | R132C: 8.8 nM, R132H: 15.2 nM, R132G: 16.6 nM | [2] |
| In vivo administration | Intraperitoneal (IP) injection | [2][3] |
| In vivo model | CD-1 mice | [2][3] |
| Blood Sampling Timepoints | Up to 24 hours post-administration | [2][3] |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Description |
| Sample Preparation | |
| Technique | Protein Precipitation |
| Precipitation Agent | Acetonitrile containing internal standard |
| Biological Matrix | Mouse blood (diluted 1:1 v/v with water) |
| Liquid Chromatography | |
| System | Waters Acquity UPLC |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound and internal standard |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| System | ABSciex API 5000 triple quadrupole mass spectrometer |
| Ionization Mode | Positive-ion Turbo Spray (Electrospray Ionization - ESI) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined (e.g., [M+H]⁺ > fragment ion) |
| MRM Transition (Internal Standard) | To be determined (e.g., [M+H]⁺ > fragment ion) |
Experimental Protocols
Preparation of Stock Solutions and Calibration Standards
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of DMSO.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a suitable structural analog of this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% acetonitrile/water to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards and Quality Controls: Spike blank plasma or tissue homogenate with the appropriate working solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, medium, and high).
Sample Preparation from Plasma
Caption: Workflow for preparing plasma samples.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.
Sample Preparation from Tissue
-
Accurately weigh the frozen tissue sample.
-
Add homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue homogenate).
-
Proceed with the protein precipitation step as described for plasma samples, using 50 µL of the tissue homogenate.
UPLC-MS/MS Analysis
-
Equilibrate the UPLC system with the initial mobile phase conditions.
-
Set up the gradient elution method to ensure proper separation of this compound and the internal standard from endogenous matrix components. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibrate at 5% B
-
-
Optimize the mass spectrometer parameters, including ion source temperature, gas flows, and collision energies, for the specific MRM transitions of this compound and its internal standard.
-
Acquire data in MRM mode.
Caption: Overview of the analytical workflow.
Data Analysis
-
Integrate the peak areas for this compound and the internal standard using the instrument's software.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the calibration curve.
-
Use the regression equation to calculate the concentration of this compound in the unknown samples and QCs.
-
The concentrations of the QCs should be within ±15% (±20% for the lower limit of quantification) of their nominal values for the analytical run to be considered valid.
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in both plasma and tissue samples. Adherence to these protocols will enable researchers to generate high-quality pharmacokinetic and pharmacodynamic data, which is essential for the preclinical and clinical development of this promising IDH1 mutant inhibitor.
References
Troubleshooting & Optimization
Optimizing GSK864 Concentration for Cell-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of GSK864, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of mutant IDH1.[1] It binds to a site distinct from the active site, locking the enzyme in an inactive conformation. This prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] The reduction in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as histone demethylases and TET DNA hydroxylases, leading to changes in epigenetic states and cellular differentiation.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. For initial experiments, a dose-response curve is recommended. Based on available data, a starting range of 10 nM to 10 µM is a reasonable starting point for most cell lines. For specific examples, an effective concentration of 320 nM was shown to inhibit 2-HG production in HT1080 fibrosarcoma cells, while 2 µmol/mL was used to inhibit proliferation in Jurkat and MV4-11 leukemic cell lines.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Note that high concentrations of DMSO can be toxic to cells, so the final DMSO concentration in your assay should typically be kept below 0.5%.
Q4: Is this compound selective for mutant IDH1?
A4: this compound is a selective inhibitor of IDH1 mutants (R132C, R132H, and R132G) with IC50 values in the low nanomolar range.[1] It has moderate selectivity over wild-type IDH1 and IDH2 mutants/wild-type.[1] However, at higher concentrations, it can also inhibit wild-type IDH1.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of 2-HG production | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal IC50 in your cell line. Start with a broader concentration range (e.g., 1 nM to 100 µM). |
| Incorrect quantification of 2-HG. | Ensure your 2-HG measurement protocol (e.g., LC-MS/MS) is properly validated and that you are using appropriate standards. | |
| Cell line does not express a susceptible IDH1 mutation. | Verify the IDH1 mutation status of your cell line through sequencing. | |
| This compound degradation. | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles. | |
| High background or off-target effects | This compound concentration is too high. | Lower the concentration of this compound. Stick to a concentration range that is known to be selective for mutant IDH1 if off-target effects are a concern. |
| Non-specific binding. | Include appropriate controls, such as a vehicle-only control (DMSO) and a negative control compound that is structurally similar but inactive. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. | |
| Unexpected cytotoxicity | High concentration of this compound. | Determine the cytotoxic IC50 of this compound in your cell line using a cell viability assay and use concentrations below this for your experiments. |
| High DMSO concentration. | Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%). | |
| Cell line is highly sensitive. | Some cell lines may be more sensitive to perturbations in metabolic pathways. Consider using a lower concentration range or a shorter treatment duration. | |
| This compound precipitates in the culture medium | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to keep this compound in solution. Pre-warm the media before adding the this compound solution. Gentle mixing after addition can also help. |
| Interaction with media components. | Test the solubility of this compound in your specific cell culture medium. If precipitation persists, consider using a different medium formulation. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 / EC50 | Reference |
| IDH1 R132C mutant | Biochemical Assay | 8.8 nM | |
| IDH1 R132H mutant | Biochemical Assay | 15.2 nM | |
| IDH1 R132G mutant | Biochemical Assay | 16.6 nM | |
| 2-HG Production (HT1080 cells) | LC-MS/MS | 320 nM |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Assay Type | Recommended Starting Concentration | Reference |
| HT1080 (Fibrosarcoma) | 2-HG Production | 100 nM - 1 µM | |
| Jurkat (Leukemia) | Cell Proliferation (MTT) | 1 µM - 5 µM | [2] |
| MV4-11 (Leukemia) | Cell Proliferation (MTT) | 1 µM - 5 µM | [2] |
| Primary AML cells | Myeloid Differentiation | 0.5 µM - 2 µM | [4] |
| Glioma Stem-like Cells | Cell Viability | 1 µM - 10 µM | [5] |
Experimental Protocols
Protocol 1: Measurement of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol provides a general guideline for the extraction and measurement of intracellular 2-HG. Optimization may be required for specific cell types and equipment.
Materials:
-
This compound
-
IDH1-mutant cell line
-
Cell culture reagents
-
80% Methanol (ice-cold)
-
LC-MS/MS system
-
Internal standard (e.g., ¹³C₅-2-HG)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24-72 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Add an internal standard to each sample.
-
-
LC-MS/MS Analysis:
Protocol 2: Western Blotting for Downstream Targets
This protocol describes the detection of HIF-1α and histone methylation marks (H3K9me3, H3K27me3) by Western blotting.
Materials:
-
This compound treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-H3K9me3, anti-H3K27me3, and a loading control like anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone analysis, consider using an acid extraction protocol to enrich for histone proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[9]
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. For small proteins like histones, a 0.2 µm pore size membrane is recommended.[10]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Assessment of Myeloid Differentiation by Flow Cytometry
This protocol is for assessing the differentiation of acute myeloid leukemia (AML) cells following this compound treatment by analyzing the expression of myeloid differentiation markers.
Materials:
-
AML cell line (e.g., HL-60, NB-4)
-
This compound
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD11b, CD14)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture AML cells in appropriate media.
-
Treat cells with this compound or vehicle control for a specified period (e.g., 5-7 days) to induce differentiation.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the fluorochrome-conjugated antibodies against CD11b and CD14.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for 2-HG measurement.
Caption: Western blot experimental workflow.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. agilent.com [agilent.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Frontiers | Development of a standardized and validated flow cytometry approach for monitoring of innate myeloid immune cells in human blood [frontiersin.org]
Interpreting unexpected results in GSK864 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK864, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable chemical probe that acts as a potent and selective allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants, particularly R132C, R132H, and R132G.[1][2][3] Its mechanism of action involves binding to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation.[4] This prevents the neomorphic conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[4][5] The reduction in 2-HG levels can reverse epigenetic dysregulation and overcome the differentiation block observed in cancers such as acute myeloid leukemia (AML).[2][4]
Q2: What are the key differences between this compound and other IDH1 inhibitors?
This compound is distinguished by its allosteric mode of inhibition, which allows it to be effective against multiple clinically relevant IDH1 mutants.[4] It is structurally related to GSK321, another IDH1 mutant inhibitor, but has been optimized for improved pharmacokinetic properties, making it suitable for in vivo studies.[4]
Q3: Is this compound selective for mutant IDH1 over wild-type IDH1 and other enzymes?
This compound is moderately selective for mutant IDH1 over wild-type IDH1 and IDH2 mutants/wild-type.[2][6] While it shows high potency against IDH1 mutants, it can inhibit wild-type IDH1 at higher concentrations.[7] Chemoproteomic studies with a close analog, GSK321, have confirmed the selective binding to IDH1.[6]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it can be dissolved in DMSO to create a stock solution.[3] For long-term storage, it is recommended to store the solid compound at -20°C, which should maintain its stability for at least four years.[2] Stock solutions in DMSO can also be stored at -20°C.
Troubleshooting Guide
Unexpected Result 1: No significant decrease in 2-HG levels after this compound treatment in mutant IDH1 cells.
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound concentration | Verify the final concentration of this compound used in the assay. Refer to the IC50 values for specific mutants to ensure an effective concentration is used. |
| Cell line does not express a susceptible IDH1 mutation | Confirm the IDH1 mutation status of your cell line through sequencing. This compound is most potent against R132C, R132H, and R132G mutants.[1][3] |
| Degraded this compound | Ensure that this compound has been stored correctly at -20°C.[2] If degradation is suspected, use a fresh vial of the compound. |
| Issues with 2-HG detection method | Validate your 2-HG measurement assay (e.g., LC-MS/MS) with appropriate controls to ensure it is functioning correctly. |
Unexpected Result 2: Significant cytotoxicity observed in wild-type IDH1 cells.
| Potential Cause | Troubleshooting Steps |
| High concentration of this compound | This compound can inhibit wild-type IDH1 at higher concentrations.[7] Perform a dose-response curve to determine the optimal concentration that inhibits mutant IDH1 without significantly affecting wild-type cells. |
| Off-target effects | While shown to be selective, off-target effects at high concentrations cannot be entirely ruled out. Consider using a structurally related inactive control compound, such as GSK990, to confirm that the observed effects are due to IDH1 inhibition.[6] |
| Cellular sensitivity | Some cell lines may be inherently more sensitive to perturbations in metabolic pathways. Assess cell viability with multiple methods (e.g., MTT, trypan blue exclusion) to confirm the cytotoxic effect. |
Unexpected Result 3: No induction of cellular differentiation in this compound-treated AML cells with an IDH1 mutation.
| Potential Cause | Troubleshooting Steps |
| Insufficient treatment duration | The reversal of epigenetic marks and subsequent differentiation can take time. Extend the duration of this compound treatment (e.g., 7 days or longer) and assess differentiation markers at multiple time points.[4] |
| Sub-optimal this compound concentration | Ensure the concentration of this compound is sufficient to achieve a sustained reduction in 2-HG levels. |
| Complexity of differentiation pathways | The block in differentiation may be multifactorial and not solely dependent on IDH1 mutation. Investigate other potential blocks in the differentiation pathway of your specific cell model. |
| Insensitive differentiation markers | Use a panel of differentiation markers (e.g., CD11b, CD14, CD15) to get a comprehensive view of the differentiation status.[4] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound against Mutant IDH1 Enzymes
| IDH1 Mutant | IC50 (nM) |
| R132C | 8.8[1], 9[2] |
| R132H | 15.2[1], 15[2] |
| R132G | 16.6[1], 17[2] |
Table 2: Cellular Activity of this compound
| Cell Line | IDH1 Status | Assay | EC50 (nM) |
| HT1080 | R132C mutant | 2-HG production | 320[1][4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To assess the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 48, 72 hours).
-
Add MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Intracellular 2-HG Levels by LC-MS/MS
-
Objective: To quantify the reduction in the oncometabolite 2-HG following this compound treatment.
-
Methodology:
-
Plate cells and treat with this compound or vehicle control for the desired duration.
-
Harvest the cells and wash with ice-cold PBS.
-
Perform metabolite extraction using a suitable solvent (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under nitrogen gas and reconstitute in a suitable buffer for LC-MS/MS analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for separating polar metabolites.
-
Quantify 2-HG levels by comparing to a standard curve of known 2-HG concentrations.
-
Visualizations
Caption: Mechanism of action of this compound on mutant IDH1 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wild-type and mutated IDH1/2 enzymes and therapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of GSK864
Welcome to the technical support center for GSK864, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It specifically targets the R132C, R132H, and R132G variants of the IDH1 enzyme.[1][2] The primary mechanism of action involves binding to an allosteric site on the mutant IDH1 enzyme, which locks it in an inactive conformation.[3] This inhibition prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4][5] The reduction in 2-HG levels helps to restore normal cellular differentiation processes that are often disrupted in cancers with IDH1 mutations.[6]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2] For shorter periods, stock solutions can be stored at -20°C for up to one month.[2]
Q3: How should I prepare this compound stock solutions?
This compound is soluble in DMSO at concentrations up to 100 mg/mL.[2][7] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2] Sonication may be necessary to fully dissolve the compound.[7] For cell-based assays, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then perform serial dilutions to achieve the desired final concentration in the culture medium. To avoid precipitation when diluting in aqueous solutions, it is advisable to first dilute the stock solution in DMSO before adding it to the final medium.[7]
Q4: What are the typical IC50 values for this compound against different IDH1 mutants?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific IDH1 mutation being targeted. The reported values are generally in the nanomolar range.
| IDH1 Mutant | IC50 (nM) |
| R132C | 8.8 |
| R132H | 15.2 |
| R132G | 16.6 |
Data compiled from MedchemExpress and Selleck Chemicals.[1][2]
Troubleshooting Guide for Batch-to-Batch Variability
While this compound is a high-quality chemical probe, variability in experimental outcomes can arise from multiple factors, not always limited to the specific batch of the compound. This guide provides a systematic approach to troubleshooting inconsistent results.
Issue 1: Higher than expected IC50 values or reduced potency.
Potential Causes:
-
Compound Degradation: Improper storage of either the powder or stock solutions can lead to degradation of this compound.
-
Inaccurate Concentration of Stock Solution: This could be due to weighing errors, incomplete dissolution, or solvent evaporation.
-
Assay Conditions: Factors such as substrate concentration, enzyme concentration, and incubation time can significantly impact apparent inhibitor potency.[8] For competitive inhibitors, a high substrate concentration will lead to an increased apparent IC50 value.[8]
-
Cell-Based Assay Variables: Cell density, passage number, and overall cell health can influence the cellular response to the inhibitor.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the this compound powder and stock solutions have been stored at the recommended temperatures and protected from moisture.
-
Prepare Fresh Stock Solution: If in doubt, prepare a fresh stock solution from the powder, ensuring complete dissolution. Use a calibrated balance for accurate weighing and fresh, anhydrous DMSO.
-
Optimize Assay Parameters:
-
Enzyme Assays: Ensure the substrate concentration is at or below the Km value for the enzyme to accurately determine the potency of competitive inhibitors.[8] Use initial velocity measurements for calculations.[8]
-
Cell-Based Assays: Standardize cell seeding density and treatment duration. Monitor cell viability and morphology to ensure the observed effects are not due to general cytotoxicity at high concentrations.
-
-
Perform a Dose-Response Curve with a Known Standard (if available): If you have a previous batch of this compound that yielded expected results, run a parallel experiment to compare the potency of the new batch.
Issue 2: Inconsistent results between experimental replicates.
Potential Causes:
-
Incomplete Solubilization: If this compound is not fully dissolved in the stock solution or precipitates upon dilution in aqueous media, the actual concentration delivered to the assay will be inconsistent.
-
Pipetting Errors: Inaccurate pipetting, especially when performing serial dilutions, can introduce significant variability.
-
Assay Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect results.
-
Biological Variability: In cell-based assays, inherent biological fluctuations can contribute to variability between replicates.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect the stock solution for any precipitate. If necessary, warm the solution gently (e.g., to 37°C) and sonicate to aid dissolution.[9] When diluting into aqueous buffers or media, add the stock solution to the liquid while gently vortexing to prevent precipitation.[9]
-
Review Pipetting Technique: Use calibrated pipettes and ensure proper mixing at each dilution step. For small volumes, use low-retention pipette tips.
-
Mitigate Plate Edge Effects: Avoid using the outermost wells of the assay plate for critical measurements. Fill these wells with sterile water or media to create a humidity barrier.
-
Increase Replicate Number: Increasing the number of technical and biological replicates can help to identify and account for random and biological variation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and sonicate in a water bath until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Mutant IDH1 Enzyme Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay system.
-
Prepare Reagents:
-
Mutant IDH1 enzyme (e.g., R132H)
-
α-ketoglutarate (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and other necessary components)
-
This compound serial dilutions prepared from the stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.
-
Add the mutant IDH1 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. This reflects the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the mutant IDH1 pathway.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocitrate dehydrogenase 1 (IDH1): what it means to the neurosurgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologypro.esmo.org [oncologypro.esmo.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. emulatebio.com [emulatebio.com]
Validation & Comparative
A Comparative Guide: GSK864 Versus Ivosidenib for IDH1-Mutant Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two targeted therapies for isocitrate dehydrogenase 1 (IDH1)-mutant Acute Myeloid Leukemia (AML): GSK864 and ivosidenib (AG-120). This document summarizes their mechanisms of action, preclinical and clinical data, and relevant experimental protocols to inform research and development efforts.
Introduction
Mutations in the IDH1 gene are found in approximately 6% to 10% of patients with AML and represent a key driver of oncogenesis in this subset of the disease. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, ultimately blocking myeloid differentiation. Both this compound and ivosidenib are small molecule inhibitors that target the mutant IDH1 enzyme, aiming to reduce 2-HG levels and restore normal cellular differentiation. Ivosidenib (marketed as TIBSOVO®) is an FDA-approved therapy for IDH1-mutant AML, while this compound is a preclinical candidate.
Mechanism of Action
Both this compound and ivosidenib are inhibitors of the mutant IDH1 enzyme. However, they exhibit different binding mechanisms.
-
This compound is an allosteric inhibitor. It binds to a site distinct from the enzyme's active site, inducing a conformational change that locks the enzyme in an inactive state. This allosteric mechanism allows for the inhibition of various clinically relevant IDH1 mutants.
-
Ivosidenib (AG-120) is a selective inhibitor that targets the mutant form of the IDH1 enzyme. By binding to the mutant IDH1, it blocks the conversion of alpha-ketoglutarate (α-KG) to 2-HG. Ivosidenib has been shown to inhibit selected IDH1 R132 mutants at much lower concentrations than wild-type IDH1 in vitro.
Signaling Pathway of Mutant IDH1 in AML
Caption: Signaling pathway of mutant IDH1 in AML and points of intervention by this compound and ivosidenib.
Preclinical Data Comparison
| Parameter | This compound | Ivosidenib (AG-120) | Reference |
| Target | Allosteric inhibitor of mutant IDH1 | Selective inhibitor of mutant IDH1 | |
| IC₅₀ (R132C) | 8.8 nM (this compound), 9 nM (GSK321, related compound) | Data not specified, but potent against R132C | |
| IC₅₀ (R132H) | 15.2 nM (this compound), 15 nM (GSK321, related compound) | Potent against R132H | |
| IC₅₀ (R132G) | 16.6 nM | Data not specified | |
| Cellular 2-HG Inhibition (EC₅₀) | 320 nM (in HT1080 cells) | 96% reduction at 0.5 µM in primary mIDH1 AML samples | |
| In Vitro Efficacy | Induces granulocytic differentiation in primary IDH1-mutant AML cells. | Induces differentiation of primary mIDH1-R132H and mIDH1-R132C blast cells. | |
| In Vivo Efficacy | Reduces leukemic blasts in AML xenograft models. | Reduces tumor 2-HG levels in a xenograft mouse model. | |
| Pharmacokinetics | Maintained significant concentrations in peripheral blood of mice for up to 24 hours after intraperitoneal administration. | Well-absorbed with low clearance and a moderate to long terminal half-life (5.3-18.5 hours) in animal models. |
Clinical Data Comparison
As this compound is a preclinical compound, no clinical data is available. Ivosidenib, being an approved drug, has extensive clinical trial data.
| Parameter | Ivosidenib (AG-120) | Reference |
| Monotherapy (Relapsed/Refractory AML) | Overall response rate: 41.6%; Complete Remission (CR) + CR with partial hematologic recovery (CRh): 30.4%; CR: 21.6%. Median duration of CR: 9.3 months. | |
| Combination with Azacitidine (Newly Diagnosed AML, unfit for intensive chemo) | Median Overall Survival (OS): 24.0 - 29.3 months (vs. 7.9 months with placebo + azacitidine). CR rate: 47% (vs. 15% with placebo + azacitidine). | |
| Safety Profile | Common adverse events include differentiation syndrome, QTc interval prolongation, nausea, fatigue, and dyspnea. |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
A high-throughput biochemical screen can be used to identify inhibitors of mutant IDH1.
Caption: General workflow for an in vitro enzyme inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant mutant IDH1 (e.g., R132H, R132C) is expressed and purified.
-
Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains the mutant IDH1 enzyme, the test compound (this compound or ivosidenib) at various concentrations, and the substrates α-ketoglutarate (α-KG) and NADPH.
-
Detection: The enzyme's activity is monitored by measuring the rate of NADPH consumption, often through a change in fluorescence or absorbance.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.
Cellular 2-HG Measurement Assay
This assay quantifies the ability of a compound to reduce the intracellular levels of the oncometabolite 2-HG in IDH1-mutant cells.
Methodology:
-
Cell Culture: IDH1-mutant cells (e.g., HT1080 fibrosarcoma cells or primary AML patient cells) are cultured.
-
Compound Treatment: Cells are treated with the test compound (this compound or ivosidenib) at various concentrations for a specified period (e.g., 6 days).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
2-HG Quantification: The concentration of 2-HG is measured using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The half-maximal effective concentration (EC₅₀) for 2-HG reduction is determined.
In Vivo Xenograft Model for AML
This model assesses the anti-leukemic activity of the compounds in a living organism.
Caption: Workflow for an in vivo AML xenograft model.
Methodology:
-
Cell Transplantation: Immunocompromised mice (e.g., NSG mice) are sublethally irradiated and then transplanted with primary human AML cells carrying an IDH1 mutation.
-
Engraftment Confirmation: Successful engraftment of AML cells is confirmed, typically by measuring the percentage of human CD45+ cells in the bone marrow or peripheral blood.
-
Treatment: Once engraftment is established, mice are treated with the test compound (e.g., 150 mg/kg this compound intraperitoneally) or a vehicle control.
-
Efficacy Assessment: The anti-leukemic effect is evaluated by monitoring the percentage of leukemic blasts in the bone marrow and peripheral blood, spleen size, and overall survival of the mice.
Conclusion
Ivosidenib is a well-established, FDA-approved inhibitor of mutant IDH1 with proven clinical efficacy in IDH1-mutant AML, both as a monotherapy and in combination with azacitidine. This compound is a potent, allosteric inhibitor of mutant IDH1 that has demonstrated promising preclinical activity, including the ability to induce differentiation of primary AML cells and reduce leukemic burden in vivo. While direct comparative data is lacking, the available information suggests that both compounds effectively target the mutant IDH1 enzyme and its oncogenic product, 2-HG. Further clinical development of this compound or other allosteric inhibitors will be necessary to determine their potential advantages, if any, over existing therapies like ivosidenib. The distinct mechanism of allosteric inhibition by this compound may offer a different profile in terms of resistance or efficacy against a broader range of mutations, a hypothesis that warrants further investigation.
GSK864 in the Landscape of Pan-IDH1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of GSK864 with other prominent pan-inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The information is supported by experimental data to facilitate informed decisions in research and development.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the development of inhibitors targeting mutant IDH1 has become a significant therapeutic strategy. This compound is an allosteric inhibitor of mutant IDH1, demonstrating potency against various IDH1 mutations. This guide compares its efficacy with other notable pan-IDH1 inhibitors, namely Ivosidenib (AG-120) and BAY-1436032, based on available preclinical data.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound, Ivosidenib, and BAY-1436032 against the most common IDH1-R132H mutation. This data is extracted from a study that directly compared these inhibitors under the same experimental conditions, providing a reliable basis for comparison.
| Inhibitor | Target | IC50 (nM) |
| This compound | IDH1-R132H | 15.2[1] |
| Ivosidenib (AG-120) | IDH1-R132H | 12[2] |
| BAY-1436032 | IDH1-R132H | 15[3][4] |
Data from "Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors".
This compound also exhibits potent inhibition against other IDH1 R132 mutations, with reported IC50 values of 8.8 nM for R132C and 16.6 nM for R132G[1].
Cellular Activity: Inhibition of 2-HG Production
The primary function of mutant IDH1 inhibitors in a cellular context is to reduce the production of the oncometabolite 2-HG. The following table presents the half-maximal effective concentration (EC50) or IC50 values for the inhibition of 2-HG in cellular assays.
| Inhibitor | Cell Line | IDH1 Mutation | Cellular IC50/EC50 (nM) |
| This compound | HT1080 | R132C | 320 (EC50)[1] |
| Ivosidenib (AG-120) | HT1080 | R132C | 7.5 (IC50) |
| BAY-1436032 | HT1080 | R132C | 135 (IC50) |
Data compiled from multiple sources, which may account for variations in experimental conditions.
In Vivo Efficacy: Preclinical Animal Models
Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of these inhibitors.
This compound: In a mouse xenograft model of human AML with IDH1 mutations, intraperitoneal administration of this compound led to a reduction in leukemic blasts[1]. A study in CD-1 mice demonstrated that significant concentrations of this compound were maintained in peripheral blood for up to 24 hours following a dose of 213 mg/kg[1].
BAY-1436032: Oral administration of BAY-1436032 in patient-derived xenograft (PDX) models of IDH1-mutant AML resulted in the clearance of leukemic blasts, induction of myeloid differentiation, depletion of leukemic stem cells, and prolonged survival[3][4].
Ivosidenib (AG-120): In a mouse xenograft model using HT1080 cells, oral administration of Ivosidenib led to a significant reduction in tumor 2-HG levels.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK864 and ML309: Potent Inhibitors of Mutant Isocitrate Dehydrogenase 1 (IDH1)
In the landscape of targeted cancer therapy, the discovery of small molecule inhibitors against mutant isocitrate dehydrogenase 1 (IDH1) has marked a significant advancement, particularly for malignancies such as acute myeloid leukemia (AML) and glioma. Among the promising chemical probes developed are GSK864 and ML309, both designed to selectively target the neomorphic activity of mutant IDH1 enzymes. This guide provides a detailed, data-driven comparison of these two inhibitors for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
Both this compound and ML309 are allosteric inhibitors that target mutations in the IDH1 enzyme, most commonly at the R132 residue.[1][2] These mutations confer a new enzymatic function, the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[3] By binding to an allosteric site, these inhibitors lock the enzyme in an inactive conformation, thereby blocking the production of 2-HG.[1]
This compound is a potent inhibitor of several IDH1 mutants, including R132C, R132H, and R132G.[5][6] ML309 has been specifically characterized as a potent inhibitor of the R132H mutant IDH1.[2][7] While both compounds are selective for the mutant forms of IDH1 over the wild-type (WT) enzyme, this compound is described as having moderate selectivity.[8][9]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and ML309, providing a clear comparison of their potency and cellular activity.
Table 1: Biochemical Potency (IC50)
| Compound | Target Mutant | IC50 (nM) | Reference |
| This compound | IDH1 R132C | 8.8 - 9 | [5][8] |
| IDH1 R132H | 15 - 15.2 | [5][8] | |
| IDH1 R132G | 16.6 - 17 | [5][8] | |
| Wild-Type IDH1 | ~470 | [10] | |
| ML309 | IDH1 R132H | Data not explicitly found in searches |
Table 2: Cellular Activity (EC50)
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | HT1080 (R132C IDH1) | 2-HG Production Inhibition | 320 | [1][5] |
| ML309 | U87 MG Glioblastoma | 2-HG Production Inhibition | Specific value not available, but effective reduction demonstrated | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize IDH1 inhibitors.
IDH1 Enzyme Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1.
-
Reagents: Purified recombinant mutant IDH1 enzyme, α-ketoglutarate (α-KG), NADPH, and the test compound (this compound or ML309).
-
Procedure:
-
The reaction is initiated by mixing the enzyme, NADPH, and varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl).
-
The reaction is started by the addition of the substrate, α-KG.
-
The consumption of NADPH is monitored over time by measuring the decrease in absorbance at 340 nm.
-
The rate of reaction is calculated for each inhibitor concentration.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.[10]
Cellular 2-HG Production Assay
This assay measures the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing mutant IDH1.
-
Cell Culture: Cells harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells) are cultured under standard conditions.[1]
-
Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).[1]
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., methanol/acetonitrile/water mixture).[11]
-
Quantification: The concentration of 2-HG in the cell lysates is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[1][5]
-
Data Analysis: The EC50 value, the concentration of the compound that reduces 2-HG production by 50%, is calculated from the dose-response curve.[1]
Mandatory Visualization
The following diagrams illustrate the signaling pathway of mutant IDH1 and a typical experimental workflow for inhibitor characterization.
Caption: Signaling pathway of wild-type and mutant IDH1.
Caption: Experimental workflow for characterizing IDH1 inhibitors.
Conclusion
Both this compound and ML309 are valuable research tools for studying the function of mutant IDH1 and for the development of novel cancer therapeutics. This compound has been well-characterized against a panel of IDH1 mutants and has demonstrated in vivo activity.[1] ML309 is also a potent and selective inhibitor, particularly against the R132H mutation, and has been shown to effectively reduce 2-HG in a glioblastoma cell model.[2][7]
The choice between these inhibitors may depend on the specific IDH1 mutation being studied and the experimental system being used. For a comprehensive comparison, a direct head-to-head study under identical experimental conditions, including a broader panel of IDH1 mutants for ML309 and detailed pharmacokinetic profiling for both, would be highly beneficial. The data and protocols provided in this guide serve as a foundational resource for researchers to design and interpret their studies using these important chemical probes.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK864: A Comparative Analysis of Cross-reactivity with IDH2 Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the isocitrate dehydrogenase 1 (IDH1) inhibitor, GSK864, with other selective IDH inhibitors, focusing on its cross-reactivity with mutant forms of isocitrate dehydrogenase 2 (IDH2). The information presented herein is supported by experimental data to aid researchers in the selection and application of appropriate chemical probes for their studies.
Introduction to IDH Mutations and Inhibitors
Mutations in the isocitrate dehydrogenase (IDH) enzymes, IDH1 and IDH2, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Small molecule inhibitors targeting these mutant enzymes have emerged as promising therapeutic agents. This compound is a potent, allosteric inhibitor of mutant IDH1.[1] This guide focuses on its specificity and off-target effects on mutant IDH2.
Biochemical Activity and Selectivity
This compound demonstrates potent inhibition of various IDH1 mutants, including R132C, R132H, and R132G, with IC50 values in the low nanomolar range.[2] However, it exhibits moderate selectivity, with some inhibitory activity against wild-type IDH1 and cross-reactivity with mutant IDH2.[1][3] This contrasts with other well-characterized IDH inhibitors such as Ivosidenib (AG-120), which is highly selective for mutant IDH1, and Enasidenib (AG-221), which is selective for mutant IDH2.
Table 1: Comparative Inhibitory Activity (IC50, nM) of IDH Inhibitors
| Compound | Target | IC50 (nM) | Target | IC50 (nM) | Target | IC50 (nM) | Target | IC50 (nM) |
| This compound | IDH1 R132C | 9[1] | IDH1 R132H | 15[1] | IDH1 R132G | 17[1] | IDH2 R172Q | 183[4] |
| GSK321 * | IDH1 R132C | 3.8[5] | IDH1 R132H | 4.6[5] | IDH1 R132G | 2.9[5] | IDH2 R140Q | 1358[5] |
| IDH2 R172S | 1034[5] | WT IDH1 | 46[5] | WT IDH2 | 496[5] | |||
| Ivosidenib (AG-120) | IDH1 R132H | 12 | IDH1 R132C | 15 | IDH1 R132G | 23 | IDH2 R140Q | >100,000 |
| IDH2 R172K | >100,000 | WT IDH1 | 1600 | WT IDH2 | >100,000 | |||
| Enasidenib (AG-221) | IDH2 R140Q | 100 | IDH2 R172K | 40 | IDH1 R132H | >50,000 | WT IDH1 | >100,000 |
| WT IDH2 | 4300 |
*GSK321 is a close structural analog of this compound.[3]
Cellular Activity
In cellular assays, this compound effectively reduces the production of 2-HG in cells harboring IDH1 mutations. For instance, in HT1080 fibrosarcoma cells with the IDH1 R132C mutation, this compound inhibited 2-HG production with an EC50 of 320 nM.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical IDH signaling pathway and a typical experimental workflow for assessing IDH inhibitor activity.
Experimental Protocols
Biochemical Assay for IDH Activity
This assay measures the enzymatic activity of recombinant IDH enzymes by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant wild-type or mutant IDH1/IDH2 enzyme
-
Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10% glycerol, 0.5 mM DTT, 20 mM MgCl2
-
α-ketoglutarate (α-KG)
-
NADPH
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor to the appropriate wells. Include DMSO-only wells as a negative control.
-
Add the recombinant IDH enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Immediately measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for 2-HG Production
This assay quantifies the amount of the oncometabolite 2-HG produced by cancer cells harboring IDH mutations after treatment with an inhibitor.
Materials:
-
IDH mutant cancer cell line (e.g., HT1080 for IDH1 R132C)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Internal standard (e.g., 13C5-2-HG)
-
LC-MS/MS system
Procedure:
-
Seed the IDH mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24 or 48 hours).
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Lyse the cells and extract the intracellular metabolites.
-
Add an internal standard to the cell lysates for accurate quantification.
-
Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of 2-HG.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
-
Plot the normalized 2-HG levels against the inhibitor concentration to determine the EC50 value.
Conclusion
This compound is a potent inhibitor of various IDH1 mutants. However, researchers should be aware of its moderate cross-reactivity with wild-type IDH1 and mutant IDH2 enzymes. For studies requiring high selectivity, Ivosidenib for IDH1 or Enasidenib for IDH2 may be more suitable alternatives. The choice of inhibitor should be guided by the specific research question and the mutational status of the experimental system. The protocols provided in this guide offer a starting point for the characterization and comparison of these and other IDH inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of GSK864 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the on-target effects of GSK864, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). A primary focus is placed on the use of small interfering RNA (siRNA) as a powerful tool for target validation, with detailed experimental protocols and a comparative analysis of alternative approaches.
Introduction to this compound and On-Target Validation
This compound is an allosteric inhibitor targeting specific gain-of-function mutations in the IDH1 enzyme, including R132C, R132H, and R132G.[1][2] These mutations are implicated in various cancers, where they lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][4] D-2HG accumulation disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[3][5] this compound acts by inhibiting this mutant IDH1 activity, thereby reducing 2-HG levels.[1][6] At higher concentrations, this compound has also been shown to inhibit wild-type IDH1.
Validating that the observed cellular effects of a small molecule inhibitor like this compound are a direct result of its interaction with the intended target is a critical step in drug development. This process, known as on-target validation, ensures that the compound's mechanism of action is well-understood and minimizes the risk of off-target effects that could lead to unforeseen toxicities or a lack of efficacy.
Quantitative Performance of this compound
The following table summarizes the inhibitory activity of this compound against various IDH1 mutants and its effect on cellular 2-HG production.
| Target | Parameter | Value | Cell Line | Reference |
| Mutant IDH1 (R132C) | IC50 | 8.8 nM | - | [2] |
| Mutant IDH1 (R132H) | IC50 | 15.2 nM | - | [2] |
| Mutant IDH1 (R132G) | IC50 | 16.6 nM | - | [2] |
| Mutant IDH1 (R132C) | EC50 (2-HG Inhibition) | 320 nM | HT1080 | [2][6] |
Validating this compound's On-Target Effects with siRNA
siRNA-mediated gene knockdown is a widely used and effective method for validating the on-target effects of a drug. By specifically silencing the expression of the target protein (in this case, IDH1), researchers can determine if the resulting phenotype mimics the effects of the drug.
Signaling Pathway of Mutant IDH1 and this compound Inhibition
Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for siRNA-Mediated Target Validation
Caption: Workflow for validating this compound's on-target effects using siRNA.
Detailed Experimental Protocol: IDH1 Knockdown and this compound Treatment
This protocol outlines the key steps for validating the on-target effects of this compound using siRNA in a human fibrosarcoma cell line (HT1080) harboring an IDH1 R132C mutation.
Materials:
-
HT1080 cell line (ATCC® CCL-121™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
siRNA targeting human IDH1 (validated sequences)
-
Scrambled non-targeting siRNA (negative control)
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, protein lysis, and Western blotting
-
Reagents and standards for 2-HG measurement by LC-MS/MS
Procedure:
Day 1: Cell Seeding
-
Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
Day 2: siRNA Transfection
-
For each well to be transfected, prepare the following siRNA-lipid complexes in Opti-MEM™:
-
siIDH1: Dilute IDH1-specific siRNA to a final concentration of 20 nM.
-
Scrambled Control: Dilute the non-targeting siRNA to a final concentration of 20 nM.
-
Mock Control: Prepare a mix with only the transfection reagent.
-
-
Follow the manufacturer's protocol for the transfection reagent. Typically, this involves separate dilutions of the siRNA and the lipid reagent, followed by incubation to allow complex formation.
-
Add the siRNA-lipid complexes to the respective wells and gently swirl to mix.
-
Incubate the cells for 24 hours.
Day 3: Drug Treatment
-
After 24 hours of transfection, replace the medium with fresh DMEM containing the following treatments:
-
Incubate the cells for another 24-48 hours.
Day 4/5: Sample Collection and Analysis
-
Harvesting:
-
Collect the cell culture medium for extracellular 2-HG analysis.
-
Wash the cells with cold PBS.
-
Lyse the cells for either RNA or protein extraction.
-
-
IDH1 Knockdown Verification:
-
qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure IDH1 mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Prepare protein lysates and perform a Western blot to visualize and quantify IDH1 protein levels. Use an antibody specific for IDH1 and a loading control (e.g., β-actin).
-
-
2-HG Measurement:
-
Perform LC-MS/MS analysis on the collected media and cell lysates to quantify the levels of D-2-hydroxyglutarate.
-
-
Phenotypic Analysis:
-
Conduct cell viability assays (e.g., MTT or CellTiter-Glo®) to assess the effect on cell proliferation.
-
If applicable to the cell line and research question, analyze markers of cellular differentiation using flow cytometry or microscopy.
-
Expected Outcomes:
-
Successful IDH1 Knockdown: A significant reduction in both IDH1 mRNA and protein levels in the siIDH1-treated cells compared to the scrambled and mock controls.
-
On-Target Effect Confirmation:
-
This compound treatment in scrambled siRNA-transfected cells should lead to a significant reduction in 2-HG levels.
-
In siIDH1-transfected cells, the baseline 2-HG levels should already be reduced due to the lack of the mutant IDH1 enzyme. Treatment with this compound in these knockdown cells should result in no further significant decrease in 2-HG, demonstrating that the drug's effect is dependent on the presence of its target.
-
GSK990 (inactive control) should not significantly reduce 2-HG levels in any condition.
-
-
Phenotypic Correlation: Any observed changes in cell viability or differentiation upon this compound treatment should be mirrored in the siIDH1-treated cells, further confirming that these effects are mediated through IDH1.
Comparison of On-Target Validation Methods
While siRNA is a robust method, other techniques can also be employed for on-target validation. The choice of method often depends on the specific research question, available resources, and the desired level of evidence.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences gene expression at the mRNA level. | - Relatively fast and cost-effective.- Allows for the study of essential genes.- Mimics the effect of an inhibitor. | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.- Transient effect. |
| CRISPR/Cas9 Knockout | Permanently deletes the target gene at the DNA level. | - Complete and permanent gene knockout.- High specificity.- Can be used to create stable knockout cell lines. | - Can be lethal if the target gene is essential for cell survival.- More time-consuming and technically demanding than siRNA.- Potential for off-target edits. |
| Pharmacological Controls | Use of a structurally similar but biologically inactive compound. | - Directly assesses the specificity of the chemical scaffold.- Easy to implement in parallel with the active compound. | - A suitable inactive control may not be available.- Does not directly prove the target's role in the observed phenotype. |
| Biochemical Assays | In vitro assays using purified protein and the inhibitor. | - Directly measures the interaction between the drug and its target.- Provides quantitative data on binding affinity and inhibitory potency. | - Does not reflect the complexity of the cellular environment.- Does not confirm that the observed cellular phenotype is due to target engagement. |
| Thermal Shift Assays (e.g., CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. | - Can be performed in cell lysates or intact cells.- Provides evidence of direct target engagement in a cellular context. | - Requires specialized equipment.- May not be suitable for all protein targets. |
Logical Relationship of Validation Methods
Caption: A comparison of different methods for on-target validation.
Conclusion
Validating the on-target effects of this compound is essential for its continued development as a therapeutic agent. The use of siRNA provides a robust and relatively straightforward method to confirm that the observed reduction in 2-HG and any associated cellular phenotypes are a direct consequence of inhibiting mutant IDH1. By comparing the effects of this compound in the presence and absence of its target, researchers can gain a high degree of confidence in their findings. For the most rigorous validation, a multi-pronged approach that combines genetic methods like siRNA or CRISPR with biochemical assays and the use of pharmacological controls is recommended. This comprehensive strategy will provide the necessary evidence to support the continued investigation of this compound as a targeted cancer therapy.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1-mutant metabolite D-2-hydroxyglutarate inhibits proliferation and sensitizes glioma to temozolomide via down-regulating ITGB4/PI3K/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mutant IDH1 Inhibitors: GSK864 vs. BAY1436032
A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.
This guide provides a detailed comparison of GSK864 and BAY1436032, two small molecule inhibitors developed to target cancer-associated mutations in the IDH1 enzyme. Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. Both this compound and BAY1436032 are designed to inhibit this aberrant enzymatic activity, thereby reducing D-2HG levels and restoring normal cellular function.
Mechanism of Action and Target Profile
Both this compound and BAY1436032 are allosteric inhibitors that bind to a site distinct from the active site of the mutant IDH1 enzyme.[1] This binding induces a conformational change that inactivates the enzyme, preventing the conversion of α-ketoglutarate (α-KG) to D-2HG.[1][2]
This compound is a chemical probe developed from a precursor, GSK321, with improved pharmacokinetic properties.[3] It has been characterized as a potent inhibitor of several IDH1 R132 mutations.[4]
BAY1436032 is described as a novel, orally available pan-mutant IDH1 inhibitor, demonstrating high selectivity and efficacy against a range of IDH1 R132 mutations.[2][5][6] It has been evaluated in preclinical models of various solid tumors and hematological malignancies, as well as in Phase I clinical trials.[7][8][9]
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and BAY1436032 from various preclinical studies.
Table 1: Biochemical Inhibition of Recombinant IDH1 Enzymes
| Compound | Target | IC50 (nM) | Selectivity vs. IDH1-WT | Selectivity vs. IDH2-WT | Reference |
| This compound | IDH1-R132H | 20 | >40-fold | - | [1] |
| IDH1-R132C | 9 | - | - | [10] | |
| IDH1-WT | >10,000 | - | - | [1] | |
| IDH2-mutant (R172K) | 183 | - | - | [4] | |
| BAY1436032 | IDH1-R132H | 15 | >500-fold | >100 µM (inactive) | [1][11] |
| IDH1-R132C | 15 | >500-fold | >100 µM (inactive) | [11] | |
| IDH1-WT | 20,000 | - | - | [11] | |
| IDH2-WT | >100,000 | - | - | [11] |
Table 2: Cellular Inhibition of D-2HG Production (EC50/IC50)
| Compound | Cell Line | IDH1 Mutation | EC50/IC50 (nM) | Reference |
| This compound | HT1080 | R132C | 320 | [3] |
| THP-1 | R132H | 50 | [12] | |
| U87 | R132H | 40 | [12] | |
| BAY1436032 | Mouse hematopoietic cells | R132H | 60 | [13] |
| Mouse hematopoietic cells | R132C | 45 | [13] | |
| Primary human AML cells | R132C/G/H/L/S | 3-16 | [14] | |
| LN-229 (glioblastoma) | R132H (overexpressed) | 73 | [11] | |
| HCT116 (colorectal) | R132H (overexpressed) | 47 | [11] | |
| HT-1080 (sarcoma) | R132C (endogenous) | 135 | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating IDH1 inhibitors.
Caption: Targeted inhibition of the mutant IDH1 signaling pathway.
References
- 1. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Water Networks and Correlated Motions in Mutant Isocitrate Dehydrogenase 1 (IDH1) Are Critical for Allosteric Inhibitor Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
In Vivo Efficacy Showdown: A Comparative Analysis of GSK864 and Enasidenib (AG-221)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes have emerged as a pivotal class of therapeutics. This guide provides an objective, data-driven comparison of the in vivo efficacy of two prominent IDH inhibitors: GSK864, a potent inhibitor of mutant IDH1, and enasidenib (AG-221), an FDA-approved inhibitor of mutant IDH2. While direct head-to-head in vivo studies are not publicly available, this document synthesizes key preclinical data to facilitate a comparative understanding of their performance.
At a Glance: Comparative In Vivo Efficacy
The following table summarizes key quantitative data from preclinical in vivo studies of this compound and enasidenib in AML xenograft models. These studies utilized immunodeficient mice engrafted with human AML cells harboring the respective IDH mutations.
| Parameter | This compound (IDH1 Mutant Inhibitor) | Enasidenib (AG-221) (IDH2 Mutant Inhibitor) |
| Animal Model | Sublethally irradiated NSG mice | Xenograft mice |
| AML Model | Patient-derived xenograft (PDX) with IDH1 R132C or R132H mutation[1] | Human AML xenograft model with IDH2 R140Q mutation[2] |
| Dosing Regimen | 150 mg/kg, intraperitoneally[1] | 5, 15, or 45 mg/kg, orally[2] |
| Effect on 2-HG Levels | Significant decrease in intracellular 2-hydroxyglutarate (2-HG)[1] | Dose-dependent reduction in 2-HG levels in peripheral blood, bone marrow, and spleen[2][3] |
| Effect on Myeloid Differentiation | Increased expression of early differentiation markers (huCD45+ CD38+)[1] | Increased expression of mature myeloid markers (CD15) and a decrease in bone marrow blasts[2] |
| Survival Benefit | Data on survival benefit not explicitly detailed in the provided search results. | Statistically significant, dose-dependent survival advantage compared to placebo or cytarabine[2][4] |
| Effect on Leukemic Blasts | Significant decrease in the percentage of blast cells[1] | Reduction in bone marrow blasts[2][4] |
Signaling Pathway Targeted by IDH Inhibitors
Both this compound and enasidenib target mutated IDH enzymes, albeit different isoforms, which play a crucial role in cellular metabolism and epigenetic regulation. The diagram below illustrates the canonical pathway affected by these inhibitors.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib in the treatment of relapsed/refractory acute myeloid leukemia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GSK864
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with GSK864, a potent and selective inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants.[1][2] Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.[3] The following PPE is the minimum requirement for handling this compound.[4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] A face shield should be worn over goggles when there is a significant splash risk.[4][6] | Protects eyes from splashes of chemical solutions or contact with airborne powder. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[4][7] Gloves should be inspected before use and changed immediately if contaminated or torn.[7][8] Double-gloving is recommended for higher-risk activities.[4] | Prevents dermal absorption, which is a potential route of exposure for chemical compounds. |
| Body Protection | A laboratory coat with long sleeves. A chemical-resistant apron may be necessary for procedures with a high risk of splashing.[3] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] | Prevents inhalation of the powder or aerosols, which is a primary route of exposure. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[5][8] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk. The following procedural guidance outlines the key steps for the safe management of this compound.
Operational Plan: Step-by-Step Handling
-
Pre-Experiment Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]
-
Ensure all necessary PPE is readily available and in good condition.[8]
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.
-
Have a chemical spill kit readily available.[9]
-
-
Handling the Solid Compound:
-
When weighing the powdered form of this compound, perform this task in a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust in the open lab.
-
Use dedicated spatulas and weighing papers.
-
-
Solution Preparation:
Disposal Plan: Managing this compound Waste
All waste containing this compound, including contaminated materials, should be treated as hazardous chemical waste.
-
Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials used for weighing or transfers (e.g., weigh boats, contaminated wipes) in a clearly labeled, sealed container designated for solid chemical waste.[12]
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled container.[12] Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated items in the designated hazardous waste container.
-
-
Labeling and Storage:
-
Final Disposal:
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₃₁FN₆O₄ |
| Molecular Weight | 558.60 g/mol |
| CAS Number | 1816331-66-4 |
| Appearance | A crystalline solid; Light brown to brown |
Source: MedChemExpress, Selleck Chemicals, Cayman Chemical[1][2][10][11]
Table 2: Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Source: MedChemExpress, Selleck Chemicals[1][2][10]
Table 3: Solubility
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 179.02 mM) |
| DMF | 20 mg/mL |
| Ethanol | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL |
Source: MedChemExpress, Cayman Chemical, Selleck Chemicals[1][2][10][11]
Table 4: Biological Activity (IC₅₀/EC₅₀)
| Target | IC₅₀/EC₅₀ Value |
| IDH1 (R132C) mutant | 8.8 nM (IC₅₀) |
| IDH1 (R132H) mutant | 15.2 nM (IC₅₀) |
| IDH1 (R132G) mutant | 16.6 nM (IC₅₀) |
| 2-HG production in HT1080 cells (R132C) | 320 nM (EC₅₀) |
Experimental Protocols
The search did not yield detailed experimental protocols for the safe handling of this compound. The provided operational plan is based on general laboratory safety principles. For in-vivo administration protocols, one study mentions mice receiving this compound at 213 mg/kg via intraperitoneal injection, with the formulation being PG:DMSO:PEG400:H2O (16.7:3.3:40:40).[2] Another in-vivo protocol involves a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] These are provided for informational purposes only and do not constitute a safety protocol.
Visualized Workflow
Caption: Safe handling workflow for this compound from planning to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. saffronchemicals.com [saffronchemicals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
